2-Chloronicotinic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSSZOHCGUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 2-chloronicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062726 | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-59-8 | |
| Record name | 2-Chloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Carboxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloronicotinic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications
Abstract: This document provides a comprehensive technical overview of 2-Chloronicotinic acid (CAS No: 2942-59-8), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] It details the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and key synthesis methodologies. Furthermore, this guide outlines its significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides, along with essential safety and handling protocols. The information is tailored for researchers, chemists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound, systematically named 2-Chloropyridine-3-carboxylic acid, is an aromatic carboxylic acid and a halogenated derivative of nicotinic acid.[3][4][5] Its structure consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.[6] This arrangement of functional groups makes it a versatile chemical building block for diverse organic syntheses.[1]
-
IUPAC Name: 2-Chloropyridine-3-carboxylic acid[5]
-
Synonyms: 2-Chloro-3-pyridinecarboxylic acid, Chloronicotinic acid[4][7]
-
CAS Number: 2942-59-8[8]
-
Molecular Formula: C₆H₄ClNO₂[8]
-
EINECS Number: 220-937-0[8]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
This compound is typically a white to light cream or light yellow crystalline powder.[6][7][9] It has a faint, pungent odor and is stable under normal temperatures and pressures.[4][6][10]
| Property | Value | Source(s) |
| Appearance | White to light cream/yellow powder/crystal | [4][6][7][9] |
| Melting Point | 176 - 178 °C (with decomposition) | [8][9][11][12] |
| Boiling Point | 316.8 ± 22.0 °C at 760 mmHg | [4][8][11][12] |
| Density | 1.470 - 1.5 g/cm³ (Predicted) | [4][11] |
| pKa | 2.07 ± 0.25 to 2.54 | [4][5][6][8] |
| Water Solubility | Limited / Sparingly soluble / ~3.26 g/L | [6][7][13][14] |
| Solubility | Soluble in DMSO, DMF, NMP; Slightly soluble in Ethyl Acetate, Methanol, Ethanol | [6][7][8][14][15] |
| Storage Temperature | 2 - 8 °C | [4][6][8][12] |
A detailed study on solubility found the highest values in NMP, followed by DMF, ethyl acetate, acetone, and various alcohols, with the lowest solubility in cyclohexane (B81311) and water.[14] The hydrogen bonding capability between the solvent and solute is a primary factor influencing its solubility.[14]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 4-position would appear as a doublet of doublets, coupling to the protons at positions 5 and 6. The protons at the 5- and 6-positions would also appear as distinct multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing chlorine and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present.[16]
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.[3] The carbon of the carboxylic acid group will appear significantly downfield. The other five signals will correspond to the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound.[17] An isotopic peak (M+2) at m/z 159, with approximately one-third the intensity of the M+ peak, will also be observed due to the natural abundance of the ³⁷Cl isotope.
Synthesis and Reactivity
Several synthetic routes for this compound have been reported, making it accessible for industrial production.
Common Synthesis Routes:
-
From Nicotinic Acid: The most common method involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.[5][18] The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or an amine like triethylamine.[18][19] This method can achieve high yields of up to 87.5%.[18]
-
From 2-Chloro-3-methylpyridine: This route involves the oxidation of the methyl group at the 3-position to a carboxylic acid.[20] One patented method uses ozone in the presence of a catalyst to achieve this transformation in high yield (98%).[21]
-
From Acetaldehyde: A more complex, multi-step synthesis starting from basic materials like acetaldehyde, sodium methylate, and methyl formate (B1220265) has also been developed.[20] This method proceeds through several intermediates, including cyclization, chlorination, and hydrolysis steps.[20]
The reactivity of this compound is centered around its two functional groups. The carboxylic acid can undergo esterification, and the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[22]
Experimental Protocols
Example Protocol: Synthesis from Nicotinic Acid N-Oxide
This protocol is based on a common laboratory-scale synthesis method.[4][18][19]
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃) or Triethylamine
-
Water (deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum distillation setup
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and thermometer, a mixed solution of phosphorus oxychloride and phosphorus trichloride is prepared.[18]
-
Chlorine gas is bubbled through the solution while maintaining the temperature at approximately 60°C.[4][18]
-
After the addition of chlorine is complete, the solution is cooled.[18]
-
Nicotinic acid N-oxide is added in portions to the cooled solution.[4][18]
-
The reaction mixture is then heated to 100-105°C and maintained for 1-1.5 hours.[4][18] The reaction is monitored until the mixture becomes transparent.
-
After the reaction is complete, stirring is continued for an additional 30 minutes.[18]
-
Excess phosphorus oxychloride is removed under reduced pressure (vacuum distillation).[4][18]
-
The resulting residue is cooled to room temperature.[18]
-
Water is carefully added to the residue to hydrolyze any remaining acid chlorides and precipitate the product.[18][19]
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.
Figure 2: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a crucial intermediate, not an end-product, but its role is vital for producing a range of commercially important molecules.[1][23]
-
Pharmaceuticals: It is a key building block for several APIs.[2][23] It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen, mefenamic acid, and niflumic acid.[1][4][15] It also serves as an intermediate in the production of antibacterial and antiviral agents.[2][22]
-
Agrochemicals: In agriculture, it is used to produce several potent herbicides.[1] Notable examples include nicosulfuron, diflufenican, and the fungicide boscalid.[1][4][5]
Figure 3: Key application pathways for this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling.[9]
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9][24]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and tightly sealing safety goggles or face protection.[9][13] For operations that may generate dust, follow OSHA respirator regulations.[9]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[9][24]
-
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9][24]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[9] Seek medical attention if symptoms occur.[9][25]
-
Storage and Stability:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Recommended storage is between 2-8°C.[4][8]
-
The compound is stable under normal conditions.[6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9][25]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2942-59-8 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 8. This compound CAS#: 2942-59-8 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. This compound | CAS#:2942-59-8 | Chemsrc [chemsrc.com]
- 12. This compound Cas: 2942-59-8 - ENAO Chemical Co., Ltd [enaochem.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 2942-59-8 [amp.chemicalbook.com]
- 16. This compound(2942-59-8) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 20. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 22. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]
- 23. Actylis - this compound - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 24. This compound - Safety Data Sheet [chemicalbook.com]
- 25. scribd.com [scribd.com]
2-Chloronicotinic acid CAS number 2942-59-8
An In-depth Technical Guide to 2-Chloronicotinic Acid (CAS 2942-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with a CAS number of 2942-59-8, is a halogenated pyridine (B92270) carboxylic acid that serves as a pivotal intermediate in the synthesis of a multitude of high-value chemical compounds.[1][2] Its structural features, including a reactive chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, make it a versatile building block in medicinal chemistry and agrochemical development.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. It is intended to be a critical resource for professionals engaged in organic synthesis, drug discovery, and process development.
Chemical and Physical Properties
This compound is a white to light yellow or cream-colored crystalline powder.[4][5] It is classified as an aromatic carboxylic acid and a member of the pyridines family.[5][6]
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2942-59-8 | [4][6] |
| IUPAC Name | 2-chloropyridine-3-carboxylic acid | [3][6] |
| Synonyms | 2-Chloro-3-pyridinecarboxylic acid, 2CLNA | [4] |
| Molecular Formula | C₆H₄ClNO₂ | [4][7] |
| Molecular Weight | 157.55 g/mol | [4][6][7] |
| pKa | 2.07 ± 0.25 (Predicted) |
Table 2: Physical Characteristics
| Property | Value | Source(s) |
| Appearance | White to light yellow/cream crystalline powder | [4][8] |
| Melting Point | 176-178 °C (decomposes) | [4] |
| Boiling Point | 316.8 °C at 760 mmHg | |
| Density | 1.47 g/cm³ | |
| Flash Point | 145.4 °C | [9] |
| Vapor Pressure | 0.000168 mmHg at 25°C |
Table 3: Purity and Specification
| Parameter | Specification | Source(s) |
| Purity by HPLC | ≥ 98.0% | [3][4] |
| Loss on Drying | ≤ 0.3% | [4] |
| Water Content | ≤ 0.3% | [8] |
| Residue on Ignition | ≤ 0.1% | [4] |
| Sulfated Ash | ≤ 0.2% | [8] |
Table 4: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble (Approx. 3.26 g/L) | [4][10] |
| Methanol | Sparingly soluble | [4] |
| DMSO | Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Benzene | Insoluble | [11] |
| Toluene | Insoluble | [11] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been established, primarily starting from nicotinic acid or 3-methylpyridine.
Synthesis from Nicotinic Acid N-oxide
This is a common and high-yielding method involving the N-oxidation of nicotinic acid followed by chlorination.[7][12][13] The chlorination step converts the N-oxide to the desired 2-chloro derivative.
-
N-Oxidation: React nicotinic acid with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to form nicotinic acid N-oxide.[12][14]
-
Chlorination Mixture Preparation: Prepare a mixture of phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅).[7][12][14] Introduce chlorine gas into this mixture, controlling the temperature at approximately 60°C, until residual chlorine gas escapes.[7][14]
-
Reaction: Cool the chlorination mixture and add the prepared nicotinic acid N-oxide in portions.[7][14] Heat the reaction mixture to 100-105°C for 1 to 1.5 hours, stirring until the solution becomes transparent.[7][14]
-
Work-up: Continue stirring for another 30 minutes, then remove the excess phosphorus oxychloride under reduced pressure.[7][14]
-
Isolation: Cool the resulting residue to room temperature and carefully add water to precipitate the crude product.[7][14] The this compound can then be isolated by filtration. A patent describes a variation where the intermediate this compound chloride is distilled from the reaction mixture and then hydrolyzed in water at 90-100°C to yield pure white crystals of the final product.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Atomfair this compound C6H4ClNO2 CAS 2942-59-8 - ATOMFAIR [atomfair.com]
- 4. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 5. This compound | 2942-59-8 [amp.chemicalbook.com]
- 6. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. leapchem.com [leapchem.com]
- 9. biosynth.com [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. This compound 2942-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound | 2942-59-8 [chemicalbook.com]
- 13. This compound CAS#: 2942-59-8 [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
Technical Guide: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic route for producing 2-chloronicotinic acid from nicotinic acid. This compound is a critical intermediate in the manufacturing of various bioactive compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its applications include the synthesis of the anti-inflammatory drug pranoprofen, the antidepressant mirtazapine, the anti-AIDS drug nevirapine, and herbicides like boscalid (B143098) and diflufenican.[2][3][4] This document details the core two-step chemical transformation, presents quantitative data in a structured format, and provides comprehensive experimental protocols based on established literature.
Core Synthesis Pathway: An Overview
The most prevalent and industrially significant method for synthesizing this compound from nicotinic acid is a two-step process. This pathway first involves the N-oxidation of the pyridine (B92270) ring in nicotinic acid, followed by a chlorination reaction that selectively introduces a chlorine atom at the 2-position of the ring.
Caption: Overall two-step synthesis pathway from nicotinic acid.
Step 1: N-Oxidation of Nicotinic Acid
The initial step involves the oxidation of the nitrogen atom in the pyridine ring of nicotinic acid to form nicotinic acid N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this purpose.[5][6]
Experimental Protocol: N-Oxidation with Hydrogen Peroxide
This protocol is a generalized procedure based on methods described in the literature.[5][6]
-
Reaction Setup: In a suitable reaction vessel, dissolve nicotinic acid in an appropriate solvent (e.g., water or acetic acid).
-
Reagent Addition: Slowly add hydrogen peroxide (typically 20-30% aqueous solution) to the nicotinic acid solution.[7] The molar ratio of H₂O₂ to nicotinic acid is a critical parameter and should be optimized.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-90°C) and maintain it for several hours to ensure the reaction goes to completion.[7]
-
Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The nicotinic acid N-oxide product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. The crude product is then filtered, washed, and dried.
Data Presentation: N-Oxidation Reaction
| Catalyst/Solvent | Oxidizing Agent | Temperature | Time | Yield | Purity | Reference |
| Molybdenum acetylacetonate (B107027) / Water | 20-30% H₂O₂ | 80-90°C | 3.5 - 4.5 h | High | - | [7] |
| Sodium tungstate (B81510) / Water | 30% H₂O₂ | 80-90°C | 3 h | 80% | - | [7] |
| Acetic Acid | H₂O₂ | - | - | - | - | [5][6] |
Step 2: Chlorination of Nicotinic Acid N-oxide
Following the N-oxidation, the nicotinic acid N-oxide is chlorinated to yield the final product, this compound. This step typically employs phosphorus-based chlorinating agents. The N-oxide group facilitates chlorination at the 2-position of the pyridine ring.
Experimental Protocol 1: Chlorination with POCl₃ and PCl₅
This protocol is based on a widely cited method that achieves high yields.[3][5][8]
-
Reaction Setup: In a reaction flask equipped with a stirrer and condenser, create a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3][8]
-
Reagent Addition: Introduce chlorine gas into the mixture while controlling the temperature at approximately 60°C.[3][8] After the chlorine addition is complete, cool the mixture.
-
Substrate Addition: Add nicotinic acid N-oxide to the cooled chlorinating mixture in batches.
-
Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain for 1-1.5 hours.[3][8] The reaction is typically complete when the mixture becomes a clear solution. Continue stirring for an additional 30 minutes.[3][8]
-
Work-up and Isolation: Remove the excess phosphorus oxychloride under reduced pressure.[3][8] Cool the resulting residue to room temperature and carefully add water to precipitate the crude this compound.[3][8]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Experimental Protocol 2: Chlorination with POCl₃ and Triethylamine (B128534)
This alternative method, detailed in U.S. Patent 4,144,238, focuses on achieving a high-purity product.[9]
-
Reaction Setup: Suspend nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).
-
Reagent Addition: Add triethylamine dropwise, ensuring the reaction temperature does not exceed 60°C.[9]
-
Reaction Conditions: Heat the solution to 110°C for 3 hours.[9]
-
Intermediate Isolation: Distill off the excess phosphorus oxychloride at 50 torr. Then, distill the intermediate, this compound chloride, at 10-12 torr.[9]
-
Hydrolysis and Isolation: Allow the distilled acid chloride to flow into hot water (90-100°C) for hydrolysis.[9]
-
Purification: Upon cooling, the pure white, crystalline this compound precipitates and is collected by filtration.[9]
Caption: Purification workflow for high-purity this compound.[9]
Data Presentation: Chlorination Reaction
| Chlorinating System | Temperature | Time | Yield | Purity | Notes | Reference |
| POCl₃ / PCl₅ / Cl₂ | 100-105°C | 1-1.5 h | 87.5% | - | High-yielding standard procedure. | [3][5][8] |
| POCl₃ / Triethylamine | 110°C | 3 h | 57% | Pure white, crystalline | Involves distillation of the acid chloride intermediate for high purity.[9] | [9] |
| (Not Specified) | - | - | 76.8% (Total) | 99.5% | Described as a "green process" involving chlorination and hydrolysis.[6] | [6] |
| POCl₃ / Phenylphosphoryl dichloride | 30-80°C (staged) | 4.5-7.5 h | >85% (chlorination step) | - | Uses an organic base as an acid scavenger. | [7] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 2942-59-8 [chemicalbook.com]
- 4. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloronicotinic Acid: A Pivotal Pyridine Derivative in Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-chloronicotinic acid, a halogenated pyridine (B92270) derivative of significant importance in the chemical, pharmaceutical, and agricultural industries. This document details its physicochemical and spectroscopic properties, outlines established synthesis protocols, explores its chemical reactivity, and highlights its critical role as a versatile intermediate in the production of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. Methodologies for key synthetic transformations are provided, and logical workflows are visualized to offer a clear understanding of its synthesis and application. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.
Physicochemical and Spectroscopic Properties
This compound is a white to light cream crystalline solid at room temperature.[1][2] It is an aromatic carboxylic acid and a member of the pyridine family.[2][3] Its structure, featuring a chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, dictates its chemical behavior and utility as a synthetic building block.[1][4] The compound is sparingly soluble in water but shows greater solubility in various organic solvents.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2942-59-8 | [5][6][7][8] |
| Molecular Formula | C₆H₄ClNO₂ | [3][5][8] |
| Molecular Weight | 157.55 g/mol | [3][5][8] |
| Appearance | White to light cream/yellow powder/crystal | [1][2][5] |
| Melting Point | 176 - 178 °C (with decomposition) | [5][6][9] |
| Boiling Point | 316.8 ± 22.0 °C (Predicted) | [9][10] |
| Density | 1.5 ± 0.1 g/cm³ | [9] |
| pKa | 2.54 | [11] |
| Solubility | Sparingly soluble in water and methanol.[5] Soluble in DMSO and slightly in ethyl acetate.[2] | [2][5] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectrum available in DMSO-d₆. | [12] |
| ¹³C NMR | Spectrum available. | [8] |
| FT-IR | Characteristic peaks for O-H, C=O (carboxylic acid), and C-Cl bonds are expected. Spectrum available. | [7][8] |
| Mass Spectrometry | Molecular Ion Peak (M+) expected at m/z ≈ 157 and 159 due to ³⁵Cl and ³⁷Cl isotopes. | [11] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound begins with nicotinic acid.[1][13] The process involves a two-step sequence: N-oxidation of the pyridine ring followed by chlorination.[1][14]
Experimental Protocol: Synthesis from Nicotinic Acid N-Oxide
This protocol is adapted from established industrial methods involving chlorination with phosphorus oxychloride.[5][6]
Materials:
-
Nicotinic Acid N-Oxide
-
Phosphorus Oxychloride (POCl₃)
-
Water
-
Diluted Sodium Hydroxide Solution
Procedure:
-
Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml) in a suitable reaction vessel.[6]
-
At room temperature, add triethylamine (50 g) dropwise. An exothermic reaction will occur, and the temperature will rise to approximately 50°C, leading to the dissolution of the starting material.[6]
-
Heat the resulting solution in a water bath at 100°C for 4 hours.[6]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.[6]
-
Carefully introduce the residue into water while maintaining the temperature below 40°C. This step hydrolyzes the intermediate this compound chloride.[6]
-
Adjust the pH of the aqueous solution to 2.0-2.5 by adding a diluted caustic soda solution.[6]
-
The product, this compound, will precipitate as a solid.[6]
-
Collect the solid by filtration, wash with cold water, and dry to yield the final product.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by two primary sites: the carboxylic acid group and the C2-position of the pyridine ring, which is activated for nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxyl group.[15]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position is a good leaving group and can be displaced by a variety of nucleophiles. This reaction is fundamental to the synthesis of many derivatives.[16] The electron-withdrawing carboxylic acid group ortho to the chlorine atom activates the ring for nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[15]
Experimental Protocol: Synthesis of Flunixin (B1672893) via SₙAr
This protocol demonstrates a typical SₙAr reaction using this compound to produce the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[15]
Materials:
-
This compound
-
Boric acid (H₃BO₃) as a catalyst
Procedure:
-
Combine this compound (1 part, molar ratio) and 2-methyl-3-(trifluoromethyl)aniline (2 parts, molar ratio) in a reaction vessel.[15]
-
Add boric acid (30 mol%) as a catalyst.[15]
-
Heat the solvent-free mixture to 120°C.[15]
-
Maintain the temperature and stir the reaction mixture. Monitor the reaction progress by TLC. The reaction is typically complete in under an hour.[15]
-
Upon completion, cool the mixture and purify the product using appropriate methods (e.g., recrystallization) to obtain Flunixin.
Applications in Drug Development and Agrochemicals
This compound is a cornerstone intermediate, not an end-product itself, but a critical building block for a wide range of commercially important molecules.[14][17] Its versatile reactivity allows for its incorporation into complex molecular scaffolds.
-
Pharmaceuticals: It is a key intermediate for several NSAIDs, including niflumic acid, pranoprofen, and flunixin.[10][15][18] It is also used in the synthesis of the anti-HIV drug Nevirapine.[2]
-
Agrochemicals: In agriculture, it is a precursor for potent herbicides such as nicosulfuron and diflufenican, and the fungicide boscalid.[2][14][15]
Safety Information
This compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. guidechem.com [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 7. This compound(2942-59-8) IR Spectrum [m.chemicalbook.com]
- 8. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]
- 10. CN115521320B - Method for preparing pranoprofen - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound(2942-59-8) 1H NMR [m.chemicalbook.com]
- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. This compound | 2942-59-8 [chemicalbook.com]
Spectroscopic Profile of 2-Chloronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloronicotinic acid, a key intermediate in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded on a 90 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent.[1] The observed chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-6 | 8.569 | Doublet of doublets (dd) | J(H6, H5) = 4.8 Hz, J(H6, H4) = 2.0 Hz |
| H-4 | 8.241 | Doublet of doublets (dd) | J(H4, H5) = 7.7 Hz, J(H4, H6) = 2.0 Hz |
| H-5 | 7.556 | Doublet of doublets (dd) | J(H5, H4) = 7.7 Hz, J(H5, H6) = 4.8 Hz |
| COOH | ~14 | Broad singlet |
Note: The chemical shift of the carboxylic acid proton is approximate and can vary with concentration and temperature.
¹³C NMR Data
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift Range (ppm) |
| C=O | 165 - 175 |
| C-2 (C-Cl) | 150 - 155 |
| C-6 | 148 - 152 |
| C-4 | 138 - 142 |
| C-5 | 125 - 130 |
| C-3 | 122 - 126 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 0.040 g of this compound is dissolved in 0.5 ml of DMSO-d₆.[1]
Instrumentation: A 90 MHz NMR spectrometer is utilized for ¹H NMR analysis.[1] For ¹³C NMR, a spectrometer operating at a frequency of around 22.5 MHz would be typical for a 90 MHz ¹H instrument.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each carbon atom.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
IR Spectral Data
The IR spectrum of this compound reveals several key absorption bands that are indicative of its structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretching | Pyridine (B92270) ring |
| ~1300 | C-O stretch | Carboxylic acid |
| Below 800 | C-Cl stretch | Aryl chloride |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.
Mass Spectral Data
The mass spectrum of this compound was obtained using electron ionization (EI) at 75 eV.[2]
| m/z | Relative Intensity (%) | Assignment |
| 157/159 | 100 / 33.5 | [M]⁺ (Molecular ion) |
| 140/142 | 63.2 / 21.1 | [M - OH]⁺ |
| 112/114 | 33.2 / 11.0 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |
The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom.
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced directly into the ion source.[2]
Ionization: Electron Ionization (EI) is used, with an electron energy of 75 eV.[2]
Instrumentation: A mass spectrometer capable of electron ionization is used. The source temperature was maintained at 160 °C and the sample temperature at 120 °C.[2]
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Solubility of 2-Chloronicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-chloronicotinic acid in a range of common organic solvents. The data presented is critical for professionals in the pharmaceutical and chemical industries, particularly for processes such as reaction chemistry, crystallization, and formulation development. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the general experimental workflow.
Introduction to this compound
This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] For instance, it is used in the production of the anti-inflammatory drug Pralofen and herbicides like Nicosulfuron and Diflufenican.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yield and purity during crystallization, and developing stable formulations.[3][4] The solubility of a solute in a solvent is influenced by several factors, including the polarity of both the solute and the solvent, temperature, and the potential for hydrogen bonding between them.[4][5]
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in twelve organic solvents at temperatures ranging from 273.15 K to 313.15 K.[4] The data, expressed as the mole fraction (x) of this compound, is summarized in the table below.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N,N-Dimethylformamide (DMF) | 1,4-Dioxane | N-Methylpyrrolidone (NMP) | Ethyl Acetate | Acetone | Water | Acetonitrile | Cyclohexane (B81311) |
| 273.15 | 0.0198 | 0.0231 | 0.0287 | 0.0245 | 0.2895 | 0.0541 | 0.3872 | 0.0875 | 0.0652 | 0.0045 | 0.0152 | 0.0008 |
| 278.15 | 0.0225 | 0.0263 | 0.0329 | 0.0281 | 0.3152 | 0.0623 | 0.4189 | 0.1012 | 0.0754 | 0.0051 | 0.0178 | 0.0010 |
| 283.15 | 0.0256 | 0.0299 | 0.0376 | 0.0321 | 0.3421 | 0.0718 | 0.4523 | 0.1165 | 0.0869 | 0.0058 | 0.0207 | 0.0012 |
| 288.15 | 0.0290 | 0.0340 | 0.0428 | 0.0366 | 0.3703 | 0.0825 | 0.4875 | 0.1335 | 0.0998 | 0.0066 | 0.0240 | 0.0014 |
| 293.15 | 0.0328 | 0.0385 | 0.0486 | 0.0416 | 0.4001 | 0.0945 | 0.5244 | 0.1523 | 0.1142 | 0.0075 | 0.0277 | 0.0017 |
| 298.15 | 0.0371 | 0.0436 | 0.0551 | 0.0471 | 0.4315 | 0.1080 | 0.5633 | 0.1732 | 0.1303 | 0.0085 | 0.0318 | 0.0020 |
| 303.15 | 0.0418 | 0.0492 | 0.0623 | 0.0532 | 0.4645 | 0.1232 | 0.6041 | 0.1963 | 0.1483 | 0.0096 | 0.0365 | 0.0024 |
| 308.15 | 0.0471 | 0.0554 | 0.0703 | 0.0600 | 0.4993 | 0.1401 | 0.6471 | 0.2218 | 0.1683 | 0.0108 | 0.0417 | 0.0028 |
| 313.15 | 0.0529 | 0.0622 | 0.0791 | 0.0675 | 0.5360 | 0.1591 | 0.6922 | 0.2499 | 0.1905 | 0.0122 | 0.0475 | 0.0033 |
Data sourced from the Journal of Chemical & Engineering Data.[4]
As the data indicates, the solubility of this compound is highest in N-Methylpyrrolidone (NMP), followed by N,N-Dimethylformamide (DMF) and ethyl acetate, and is lowest in cyclohexane and water.[4] The solubility generally increases with temperature in all tested solvents, which is a common trend for the dissolution of solid solutes.[5]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent, based on the isothermal saturation method.[4]
3.1. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Analytical balance (±0.0001 g)
-
Filtration unit with syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
-
Drying oven
3.2. Procedure
-
Temperature Control: The jacketed glass vessel is connected to a thermostatic bath to maintain a constant, predetermined temperature.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the glass vessel. This ensures that a saturated solution is formed.
-
Equilibration: The mixture is stirred continuously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] Preliminary experiments can determine the minimum time required to achieve equilibrium.
-
Sample Withdrawal and Filtration: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for a period to allow solid particles to settle. A sample of the supernatant is then withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filtered through a syringe filter to remove any undissolved solid.
-
Dilution: A precise amount of the filtered, saturated solution is weighed and then diluted with a suitable solvent in a volumetric flask to a concentration within the analytical range of the chosen analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a calibrated HPLC or UV-Vis spectrophotometer.
-
Data Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Repeatability: The experiment is repeated at different temperatures to obtain a solubility curve.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
The provided data and methodologies offer a comprehensive resource for scientists and engineers working with this compound. The significant variation in solubility across different organic solvents underscores the importance of solvent selection in process design and development. The experimental protocol and workflow diagram serve as a practical guide for conducting accurate and reproducible solubility measurements. This information is crucial for the efficient design of crystallization processes, the development of liquid formulations, and the optimization of reaction conditions involving this compound.
References
Environmental Transformation of 2-Chloronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloronicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, can undergo transformation in the environment through several pathways. This technical guide provides a comprehensive overview of the current understanding of these transformation processes, including hydrolysis, biodegradation, and photodegradation. While data on the direct environmental fate of this compound is limited, this guide synthesizes available information and draws analogies from related compounds to present potential transformation pathways and products. Hydrolysis to 2-hydroxynicotinic acid is a confirmed transformation route. Although specific studies on the biodegradation and photodegradation of this compound are scarce, potential pathways are proposed based on the degradation of its isomer, 6-chloronicotinic acid, and other chlorinated aromatic compounds. This guide also details experimental protocols for the analysis of this compound and its metabolites in environmental matrices, providing a valuable resource for researchers in this field.
Introduction
This compound (2-CNA) is an aromatic carboxylic acid and a member of the pyridine (B92270) family. It serves as a vital building block in the chemical industry for the production of a range of products, including fungicides like boscalid (B143098) and herbicides such as diflufenican.[1][2] Its presence in the environment can arise from manufacturing processes and as a degradation product of certain pesticides. Understanding the environmental transformation of 2-CNA is crucial for assessing its environmental fate, persistence, and potential ecological impact. This guide consolidates the available scientific literature on the hydrolysis, biodegradation, and photodegradation of 2-CNA, presenting key quantitative data, detailed experimental protocols, and visual representations of transformation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and fate in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₂ | [3] |
| Molecular Weight | 157.55 g/mol | [3] |
| Melting Point | >175°C (decomposition) | [4] |
| Water Solubility | Insoluble | [4] |
| LogP | 1.43 | [5] |
Environmental Transformation Pathways
The environmental transformation of this compound can occur through abiotic and biotic processes. The primary pathways include hydrolysis, biodegradation, and photodegradation.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound in the aquatic environment. The primary hydrolysis product identified is 2-hydroxynicotinic acid.[6] This transformation is particularly favored under basic conditions.
This protocol is based on the synthesis of a copper coordination complex where 2-hydroxynicotinic acid is generated in situ from this compound.[6]
-
Materials: this compound, CuCl₂·2H₂O, sodium hydroxide (B78521) (NaOH), deionized water.
-
Procedure:
-
Dissolve this compound in deionized water.
-
Add a stoichiometric amount of sodium hydroxide solution to facilitate the hydrolysis of this compound to 2-hydroxynicotinic acid. The reaction is typically carried out at room temperature with stirring.
-
To this solution, add an aqueous solution of CuCl₂·2H₂O.
-
The mixture is stirred for a period to allow for the formation of the copper complex with the in situ generated 2-hydroxynicotinic acid.
-
The resulting product can be isolated by filtration and characterized.
-
Note: This protocol is for a synthetic application and would require modification for environmental fate studies, such as conducting the hydrolysis at environmentally relevant pH values (e.g., 5, 7, and 9) and temperatures, and monitoring the reaction kinetics over time.
Biodegradation
A proposed biodegradation pathway for this compound, by analogy to 6-chloronicotinic acid and other chlorinated aromatics, likely involves initial hydroxylation, followed by ring cleavage. Mineralization to carbon dioxide is the ultimate fate in some cases.[7]
This protocol is a general guideline for assessing the aerobic biodegradation of a test substance in soil, adapted from regulatory guidelines.[12]
-
Materials: Test substance (this compound), fresh, sieved soil with known characteristics (pH, organic matter content, texture), radiolabeled test substance (e.g., ¹⁴C-labeled) for metabolite tracking, incubation vessels, analytical standards of potential metabolites.
-
Procedure:
-
Treat soil samples with the test substance at a concentration relevant to its expected environmental concentration.
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).
-
At various time intervals, collect soil subsamples for analysis.
-
Extract the soil subsamples with an appropriate solvent (e.g., methanol/water mixture).
-
Analyze the extracts for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the amount of parent compound remaining and the formation of metabolites over time to determine the degradation rate and half-life.
-
Mineralization can be assessed by trapping evolved ¹⁴CO₂.
-
Photodegradation
Specific studies on the photodegradation of this compound in the environment are limited. However, research on its isomer, 6-chloronicotinic acid, indicates that it is susceptible to photocatalytic degradation.[13] Photodegradation in the environment can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.
A potential photodegradation pathway for this compound could involve hydroxylation of the aromatic ring, leading to the formation of hydroxylated derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2942-59-8 [amp.chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
2-Chloronicotinic Acid: A Pivotal Intermediate in the Synthesis of Modern Agrochemicals
An In-depth Technical Guide for Researchers and Chemical Development Professionals
Introduction
2-Chloronicotinic acid, a halogenated derivative of nicotinic acid, serves as a critical building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a carboxylic acid group on a pyridine (B92270) ring, make it a versatile precursor for the construction of complex agrochemicals. This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in the production of leading herbicides and fungicides, with a focus on detailed synthetic methodologies, quantitative data, and visual representations of reaction pathways.
Core Agrochemicals Derived from this compound
This compound is a cornerstone in the industrial synthesis of several high-value agrochemicals, including the herbicides diflufenican (B1670562) and nicosulfuron (B1678754), and the fungicide boscalid (B143098).[1] The strategic placement of the chlorine atom at the 2-position of the pyridine ring facilitates nucleophilic substitution reactions, a key transformation in the elaboration of the final active ingredients.
Synthesis of Agrochemicals from this compound: Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of key agrochemicals starting from this compound or its activated form, 2-chloronicotinoyl chloride.
Activation of this compound: Synthesis of 2-Chloronicotinoyl Chloride
The conversion of the carboxylic acid moiety of this compound to the more reactive acyl chloride is a common initial step in the synthesis of amide-containing agrochemicals like boscalid.
Experimental Protocol:
To a suspension of this compound (1.0 eq) in an inert solvent such as 1,2-dichloroethane, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The reaction mixture is typically heated to reflux and monitored until the complete consumption of the starting material. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is often used in the subsequent step without further purification.[2][3]
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Thionyl chloride | [3] |
| Solvent | 1,2-dichloroethane | [3] |
| Reaction Time | 1 hour | [3] |
| Temperature | Reflux | [3] |
| Product | 2-Chloronicotinoyl chloride | [3] |
Logical Workflow for the Synthesis of 2-Chloronicotinoyl Chloride
Fungicide Synthesis: Boscalid
Boscalid is a broad-spectrum fungicide widely used in agriculture. Its synthesis involves the amidation of 2-chloronicotinoyl chloride with the key intermediate 2-amino-4'-chlorobiphenyl.
Synthesis of 2-amino-4'-chlorobiphenyl: This intermediate can be prepared via a Suzuki coupling reaction between o-iodoaniline and 4-chlorophenylboronic acid.
Experimental Protocol for Boscalid Synthesis:
In a suitable reactor, 2-amino-4'-chlorobiphenyl (1.0 eq) is dissolved in a dry solvent like dichloroethane. An acid scavenger, such as sodium carbonate or triethylamine, is added to the mixture.[4] The solution is cooled, and 2-chloronicotinoyl chloride (1.1 eq) is added portion-wise while maintaining a low temperature.[4] The reaction is then allowed to proceed at room temperature for several hours.[4] After completion, the reaction mixture is worked up by washing with water and aqueous base. The organic layer is dried and concentrated, and the crude boscalid can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinoyl chloride | [4] |
| Co-reactant | 2-amino-4'-chlorobiphenyl | [4] |
| Base | Sodium carbonate | [4] |
| Solvent | Dichloroethane | [4] |
| Reaction Time | 4 hours | [4] |
| Temperature | Room Temperature | [4] |
| Product | Boscalid | [4] |
Synthetic Pathway of Boscalid from this compound
Herbicide Synthesis: Diflufenican
Diflufenican is a selective herbicide used for the control of broad-leaved weeds. A common synthetic route involves a two-step process starting from this compound.
Experimental Protocol for Diflufenican Synthesis:
Step 1: Esterification. this compound is esterified with 3-trifluoromethylphenol. This can be achieved under acidic catalysis.
Step 2: Amination. The resulting ester intermediate is then reacted with 2,4-difluoroaniline (B146603) in a suitable solvent such as DMSO, in the presence of a copper-based catalyst (e.g., cuprous chloride), at an elevated temperature (130-135 °C) for several hours.[5] The diflufenican product is then isolated by cooling, crystallization, filtration, and washing.[5]
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reactant 1 | 3-Trifluoromethylphenol | [5] |
| Reactant 2 | 2,4-Difluoroaniline | [5] |
| Catalyst | Cuprous chloride | [5] |
| Solvent | DMSO | [5] |
| Temperature | 130-135 °C | [5] |
| Reaction Time | 15 hours | [5] |
| Overall Yield | 50-92% | [5] |
| Product Purity | >98% | [5] |
Synthetic Pathway of Diflufenican from this compound
Herbicide Synthesis: Nicosulfuron
The synthesis of the sulfonylurea herbicide nicosulfuron from this compound is a multi-step process. A key intermediate is 2-(aminosulfonyl)-N,N-dimethylnicotinamide.
Synthesis of 2-Chloro-N,N-dimethylnicotinamide:
While direct amidation of this compound with dimethylamine (B145610) is possible, an alternative route starts from 2-chloro-3-trichloromethylpyridine.
Experimental Protocol for 2-Chloro-N,N-dimethylnicotinamide Synthesis:
2-Chloro-3-trichloromethylpyridine is reacted with an aqueous solution of dimethylamine. The pH of the reaction mixture is maintained at 8-10 by the continuous addition of dimethylamine solution. The reaction is carried out at 80-98 °C for 3-5 hours.[6] The yield of 2-chloro-N,N-dimethylnicotinamide can reach up to 98.5%.[6]
Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide:
This intermediate is synthesized from 2-chloro-N,N-dimethylnicotinamide in a multi-step process involving the introduction of a sulfhydryl group, followed by chlorination and amination.[3]
Final Assembly of Nicosulfuron:
The synthesis of nicosulfuron is then achieved by reacting a derivative of 2-(aminosulfonyl)-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine. For instance, 2-isocyanatosulfonyl-N,N-dimethylnicotinamide is reacted with 2-amino-4,6-dimethoxypyrimidine.[7]
| Parameter | Value | Reference |
| Precursor | 2-Chloro-3-trichloromethylpyridine | [6] |
| Reagent | Dimethylamine (aqueous solution) | [6] |
| pH | 8-10 | [6] |
| Temperature | 80-98 °C | [6] |
| Yield (2-chloro-N,N-dimethylnicotinamide) | up to 98.5% | [6] |
| Key Intermediate | 2-(Aminosulfonyl)-N,N-dimethylnicotinamide | [3] |
| Final Co-reactant | 2-amino-4,6-dimethoxypyrimidine | [7] |
Synthetic Pathway towards Nicosulfuron from a this compound Derivative
Conclusion
This compound is an indispensable intermediate in the agrochemical industry, providing a versatile platform for the synthesis of highly effective herbicides and fungicides. The synthetic routes to boscalid, diflufenican, and nicosulfuron highlight the strategic importance of the chemical reactivity of this molecule. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the development and optimization of agrochemical synthesis. Further research into more sustainable and efficient synthetic methodologies, such as flow chemistry and biocatalysis, will continue to enhance the utility of this compound as a key building block in modern agriculture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 4. 2-aminosulfonyl-N,N-dimethylnicotinamide [chembk.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 7. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
The Pivotal Role of 2-Chloronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloronicotinic acid, a halogenated derivative of nicotinic acid, stands as a cornerstone scaffold in medicinal chemistry. Its versatile reactivity and structural significance have enabled the synthesis of a diverse array of clinically and agriculturally important molecules. This technical guide delves into the multifaceted role of this compound, providing a comprehensive overview of its application in the synthesis of key therapeutic agents and agrochemicals. We will explore detailed synthetic methodologies, analyze quantitative biological data, and visualize the intricate signaling pathways influenced by these compounds, offering a valuable resource for professionals in drug discovery and development.
Introduction: The Versatility of a Core Scaffold
This compound (2-CNA) is a vital intermediate in organic synthesis, primarily owing to its reactive chlorine atom at the 2-position of the pyridine (B92270) ring and the carboxylic acid moiety.[1][2][3] These functional groups provide two key handles for chemical modification, allowing for the construction of complex molecular architectures with diverse pharmacological activities. Its utility spans the synthesis of anti-inflammatory drugs, antivirals, antidepressants, and herbicides, highlighting its broad impact across various sectors of the chemical and life sciences.[4][5][6]
Synthetic Applications in Drug and Agrochemical Development
The strategic importance of this compound is best illustrated through its role in the synthesis of several key commercial products.
Pranoprofen (B1678049): A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Pranoprofen is a non-steroidal anti-inflammatory drug used primarily in ophthalmology to manage inflammation.[7][8] The synthesis of pranoprofen can be achieved through the reaction of this compound with a suitable aryl propionic acid derivative, although various synthetic routes exist.[9]
Nevirapine (B1678648): An Anti-HIV Agent
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection.[1][2] A common synthetic route to nevirapine involves the condensation of this compound with 2-chloro-3-amino-4-picoline (CAPIC).[10][11]
Mirtazapine (B1677164): An Antidepressant
Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[4][12] While not a direct reaction product, this compound serves as a key starting material in the multi-step synthesis of the complex tetracyclic core of mirtazapine.[13]
Nicosulfuron and Diflufenican (B1670562): Herbicides
In the agrochemical sector, this compound is a precursor to potent herbicides. Nicosulfuron, a sulfonylurea herbicide, is synthesized from derivatives of this compound.[14][15] Similarly, the herbicide diflufenican is prepared using this compound as a key building block.[5][16][17]
Quantitative Biological and Pharmacokinetic Data
The derivatives of this compound exhibit a wide range of biological activities and pharmacokinetic profiles. The following tables summarize key quantitative data for the discussed compounds.
| Compound | Target(s) | Biological Activity (IC50 / Ki) |
| Pranoprofen | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | IC50 = 3.1 µM (COX)[14] |
| Nevirapine | HIV-1 Reverse Transcriptase | IC50 = 84 nM (enzyme assay)[1], IC50 = 40 nM (cell culture)[1], IC50 = 36 ± 17 nM (one-round vector)[18], Ki = 270 µM[19] |
| Mirtazapine | α2-adrenergic receptors, 5-HT2A receptor | Ki = 141 nM (α2 receptors), Ki = 16 nM (5-HT2A receptor), Ki = 0.14 nM (Histamine H1 receptor)[4] |
| Nicosulfuron | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | Effective Dose (ED50) for MHR waterhemp control: 99 g ai ha-1 (at 2 WAA), 73 g ai ha-1 (at 4 WAA), 76 g ai ha-1 (at 8 WAA)[20] |
| Diflufenican | Carotenoid Biosynthesis | Effective Dose for MHR waterhemp control: 50% decrease in density at 42 g ai ha-1, 50% decrease in biomass at 72 g ai ha-1[20] |
Table 1: Summary of Biological Activity Data
| Compound | Cmax (µg/mL) | T1/2 (hours) | AUC (µg·h/mL) | Bioavailability (%) | Protein Binding (%) |
| Pranoprofen | - | 1.3 - 4.1 (animal models)[17] | - | ~100 (animal models)[17] | - |
| Nevirapine | 5.74[21] | 25 - 30[21] | 109.0[21] | 91 - 93[21] | ~60[21] |
| Mirtazapine | ~0.02 (at 15mg) | 20 - 40[22] | - | ~50[22][23] | ~85[12][23] |
Table 2: Summary of Pharmacokinetic Parameters
Experimental Protocols
Detailed, step-by-step experimental procedures are crucial for the successful synthesis and evaluation of this compound derivatives.
General Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Flunixin Analogs)
A solvent-free synthesis of flunixin (B1672893), a 2-(arylamino)nicotinic acid derivative, has been reported using boric acid as a catalyst.[24]
Procedure:
-
A mixture of 2-methyl-3-trifluoromethylaniline (2 mmol) and this compound (1 mmol) is prepared.
-
Boric acid (20 mg, 30 mol%) is added to the mixture.
-
The reaction mixture is heated to 120 °C under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified.
Synthesis of 2-Morpholinonicotinic Acid
A three-step synthesis of 2-morpholinonicotinic acid from this compound has been described with a high overall yield.[2][25]
Step 1: Esterification
-
To a solution of this compound, oxalyl chloride ((COCl)2) and a catalytic amount of N,N-Dimethylformamide (DMF) are added.
-
Triethylamine and methanol (B129727) (CH3OH) are then added, and the reaction is maintained at 40 °C.
Step 2: Nucleophilic Substitution
-
The ester obtained from the previous step is reacted with morpholine (B109124) in the presence of hydrochloric acid (HCl) and water at 100 °C.
Step 3: Hydrolysis
-
The resulting morpholino-substituted ester is hydrolyzed to yield 2-morpholinonicotinic acid.
Synthesis of Diflufenican
The synthesis of the herbicide diflufenican can be achieved in two main steps starting from this compound.[17][26]
Step 1: Esterification
-
This compound is reacted with 3-(trifluoromethyl)phenol (B45071) in the presence of a solid superacid catalyst to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.
Step 2: Amination
-
The resulting ester is then reacted with 2,4-difluoroaniline (B146603) in the presence of a copper catalyst (e.g., cuprous iodide) in a solvent such as DMSO at a temperature of 130-135 °C to yield diflufenican.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of drugs derived from this compound is fundamental to their rational design and application.
Pranoprofen: Inhibition of the COX Pathway
Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.[10][27]
Caption: Pranoprofen inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.
Nevirapine: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[1][2][25]
Caption: Nevirapine allosterically inhibits HIV-1 reverse transcriptase.
Mirtazapine: Modulation of Adrenergic and Serotonergic Pathways
Mirtazapine's antidepressant effect is attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade leads to an increased release of norepinephrine (B1679862) and serotonin (B10506) (5-HT). Mirtazapine also blocks 5-HT2 and 5-HT3 receptors, which is thought to contribute to its therapeutic effects and favorable side-effect profile.[12][28][29]
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relationship between mirtazapine dose and incidence of adrenergic side effects: An exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diflufenican - Wikipedia [en.wikipedia.org]
- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Pranoprofen? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Pranoprofen - Biochemicals - CAT N°: 17875 [bertin-bioreagent.com]
- 13. Biologically effective dose of diflufenican applied preemergence for the control of multiple herbicide–resistant waterhemp in corn | Weed Technology | Cambridge Core [cambridge.org]
- 14. Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of RNase H Inhibitors and Nevirapine on the Susceptibility of HIV-1 to AZT and 3TC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 19. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]
- 23. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 24. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 26. researchgate.net [researchgate.net]
- 27. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sipcam-oxon.com [sipcam-oxon.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid with various boronic acids. This reaction is a powerful tool for the synthesis of 2-arylnicotinic acids, which are important scaffolds in medicinal chemistry and drug development.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] Its application to heteroaromatic substrates like this compound is of significant interest for the synthesis of novel compounds with potential biological activity. The presence of the carboxylic acid functionality on the substrate requires careful consideration of the reaction conditions, particularly the choice of base and solvent, to ensure both efficient coupling and prevent unwanted side reactions.
The resulting 2-arylnicotinic acid derivatives are key intermediates in the synthesis of a variety of pharmacologically active molecules. The pyridine (B92270) ring is a common motif in drug candidates, and the ability to introduce diverse aryl groups at the 2-position allows for the systematic exploration of structure-activity relationships (SAR).
Microwave-assisted Suzuki coupling has emerged as a valuable technique to accelerate these reactions, often leading to shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[2][3][4]
Key Reaction Parameters
-
Catalyst: Palladium catalysts are most commonly employed for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for the coupling of chloro-heterocycles.[5][6] Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands can also be utilized.[7]
-
Base: An inorganic base is crucial for the activation of the boronic acid in the transmetalation step.[8][9] For substrates containing an acidic proton, such as a carboxylic acid, a sufficient excess of the base is required to neutralize the substrate and facilitate the catalytic cycle. Carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (B84403) (K₃PO₄), are commonly used.[5][7]
-
Solvent: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.[10] Solvents like 1,4-dioxane (B91453), toluene, and dimethylformamide (DMF) are common choices. The solvent system plays a critical role in solubilizing the reactants and catalyst and can influence the reaction rate and yield.[5][7]
-
Boronic Acids: A wide range of aryl- and heteroarylboronic acids can be used as coupling partners, allowing for the introduction of diverse substituents.[5]
Experimental Protocols
Two representative protocols are provided below: a conventional heating method adapted from a similar reaction and a general microwave-assisted protocol.
Protocol 1: Conventional Heating
This protocol is adapted from the regioselective Suzuki coupling of 2,6-dichloronicotinic acid, which demonstrates selective coupling at the 6-position and serves as an excellent model for the reactivity of this compound.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1N HCl to a pH of approximately 3-4 to precipitate the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-arylnicotinic acid.
Protocol 2: Microwave-Assisted Synthesis
This is a general protocol based on conditions reported for the microwave-assisted Suzuki coupling of related chloro-heterocycles.[2][7]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane/Water (e.g., 2:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.01-0.025 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4 mL dioxane and 2 mL water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 100-150 °C for 15-30 minutes.[2][7]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative data for Suzuki coupling reactions of analogous chloro-pyridine carboxylic acids. These results can be used as a guide for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of 2,6-Dichloronicotinic Acid with Various Arylboronic Acids (Conventional Heating) [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-6-phenylnicotinic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)nicotinic acid | 82 |
| 3 | 4-Fluorophenylboronic acid | 2-Chloro-6-(4-fluorophenyl)nicotinic acid | 78 |
| 4 | 3-Methylphenylboronic acid | 2-Chloro-6-(3-methylphenyl)nicotinic acid | 80 |
Reaction Conditions: 2,6-dichloronicotinic acid (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3.0 eq.), dioxane/H₂O (4:1), 100 °C, 16 h.
Table 2: Microwave-Assisted Suzuki Coupling of 6-Chloroimidazo[1,2-a]pyridines with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 150 | 20 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | 150 | 20 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | 150 | 20 | 91 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | 150 | 20 | 85 |
Reaction Conditions: 6-chloroimidazo[1,2-a]pyridine (B40424) (1.0 eq.), arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), dioxane/ethanol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Amination of 2-Chloronicotinic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(alkylamino)nicotinic acids and their derivatives is a cornerstone in medicinal chemistry and drug development. These scaffolds are integral to a variety of pharmacologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin. The amination of 2-chloronicotinic acid with primary amines serves as a primary and versatile route to these valuable compounds. This document provides detailed application notes and experimental protocols for several common and effective methods for this transformation, including catalyst-free, boric acid-catalyzed, and palladium-catalyzed (Buchwald-Hartwig) amination reactions.
Reaction Overview
The fundamental reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of the nicotinic acid ring with a primary amine. The reactivity of this position is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and carboxylic acid group.
General Reaction Scheme for the Amination of this compound
Comparative Data of Amination Methods
The choice of synthetic method for the amination of this compound depends on factors such as substrate scope, desired reaction conditions (e.g., solvent-free, catalyst-free), and scalability. Below is a summary of quantitative data for different approaches.
| Amine Reactant | Method | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-3-(trifluoromethyl)aniline | Boric Acid-Catalyzed | Boric Acid (30 mol%) | - | Solvent-free | 120 | 0.75 | 95 | [1] |
| Aniline | Catalyst-Free | - | - | Solvent-free | 120 | 0.5 | 92 | [1] |
| 4-Methoxyaniline | Catalyst-Free | - | - | Solvent-free | 120 | 0.3 | 94 | [1] |
| 4-Chloroaniline | Catalyst-Free | - | - | Solvent-free | 120 | 1 | 90 | [1] |
| Methylamine (40% aq.) | Microwave-Assisted | - | - | Water | 140 | 1.5 | High | [2] |
| n-Butylamine | Microwave-Assisted | - | Diisopropylethylamine | Water | 200 | 2 | Moderate-High | [2] |
| Benzylamine | Microwave-Assisted | - | Diisopropylethylamine | Water | 200 | 2 | Moderate-High | [2] |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂/Xantphos | K₂CO₃ | Dioxane | 100-120 | - | Good | [3] |
| 1,2-Phenylenediamine | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | K₂CO₃ | Toluene/Dioxane | 100-120 | - | - | [3] |
Experimental Protocols
Protocol 1: Boric Acid-Catalyzed Solvent-Free Amination
This protocol is an environmentally friendly and efficient method for the synthesis of 2-(arylamino)nicotinic acids.[1]
Materials:
-
This compound
-
Primary aromatic amine (e.g., 2-methyl-3-(trifluoromethyl)aniline)
-
Boric acid (H₃BO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the primary aromatic amine (2.0 mmol), and boric acid (0.3 mmol, 30 mol%).
-
Heat the mixture at 120 °C under solvent-free conditions with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Add hot ethanol to the flask and stir to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
If precipitation is not sufficient, acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Catalyst-Free and Solvent-Free Amination
This method offers a simple and green procedure for the synthesis of 2-(arylamino)nicotinic acids.[1]
Materials:
-
This compound
-
Primary aromatic amine (e.g., aniline)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Combine this compound (1.0 mmol) and the primary aromatic amine (2.0 mmol) in a reaction vessel.
-
Heat the mixture at 120 °C with stirring. The reaction is typically complete within 15-120 minutes. Monitor by TLC.
-
After cooling, dissolve the residue in hot ethanol.
-
Filter the solution while hot.
-
Cool the filtrate to room temperature and then in an ice bath to crystallize the product.
-
Acidification with dilute HCl can be used to facilitate precipitation if necessary.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a versatile and widely used method for forming C-N bonds, applicable to a broad range of primary amines.[4][5]
Materials:
-
This compound
-
Primary amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the primary amine (1.2 mmol), the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the aqueous layer and acidify it with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If the product is soluble in the organic layer, extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathway: Inhibition of the Cyclooxygenase (COX) Pathway
Derivatives of 2-aminonicotinic acid, such as the NSAID flunixin, are known inhibitors of cyclooxygenase (COX) enzymes. These enzymes are central to the arachidonic acid signaling cascade, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.
Caption: Inhibition of the COX pathway by a 2-aminonicotinic acid derivative.
Experimental Workflow: General Amination of this compound
The following diagram outlines a typical experimental workflow for the synthesis and purification of 2-(alkylamino)nicotinic acids.
Caption: General experimental workflow for amination of this compound.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminonicotinic acids and their derivatives utilizing microwave irradiation. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and environmentally friendlier conditions.
Introduction
2-Aminonicotinic acid and its derivatives are crucial intermediates in the pharmaceutical industry, serving as building blocks for a variety of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering a more efficient and sustainable approach.
The primary method detailed here involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with various amines in the presence of a base and a suitable solvent, facilitated by microwave irradiation.
Reaction Scheme
The general reaction for the synthesis of 2-aminonicotinic acid derivatives via this method is as follows:
Caption: General workflow for the synthesis of 2-aminonicotinic acid derivatives.
Experimental Data
The following tables summarize the results from various microwave-assisted syntheses of 2-aminonicotinic acid derivatives, showcasing the efficiency of this method.
Table 1: Synthesis of 2-(Aryl/Alkylamino)nicotinic Acids from this compound
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 40% aq. MeNH₂ | - | Water | 120 | 2 | High |
| 2 | 40% aq. MeNH₂ | - | Water | 140 | 1.5 | High |
| 3 | Various Aliphatic Amines | Diisopropylethylamine | Water | 200 | 2 | Moderate to High |
| 4 | Various Anilines | Diisopropylethylamine | Water | 200 | 2 | Moderate to High |
| 5 | Various Benzylamines | Diisopropylethylamine | Water | 200 | 2 | Moderate to High |
| 6 | Aromatic Amines | K₂CO₃ | Water | Varies | 0.25 - 2 | Good to Excellent |
Data compiled from studies on microwave-assisted synthesis.[1][2]
Detailed Experimental Protocols
Below are two detailed protocols for the synthesis of 2-aminonicotinic acid derivatives using microwave irradiation.
Protocol 1: Synthesis of 2-(Aryl-amino)nicotinic Acids in Water
This protocol describes an environmentally friendly method using water as the solvent and potassium carbonate as the base.[2][3]
Materials:
-
This compound
-
Aromatic amine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distilled water
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Concentrated HCl
-
Standard laboratory glassware for filtration and purification
Procedure:
-
To a 10 mL microwave reaction vessel, add this compound (4 mmol), the desired aromatic amine (8 mmol), and anhydrous potassium carbonate (2 mmol).
-
Add 3 mL of distilled water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (refer to specific literature for optimal conditions for the chosen amine).
-
After irradiation, cool the reaction mixture to 50°C using compressed air.
-
Carefully open the vessel and acidify the mixture with concentrated HCl to a pH of approximately 6.5.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Caption: Experimental workflow for the synthesis of 2-(Aryl-amino)nicotinic acids.
Protocol 2: Synthesis of 2-(Alkyl/Aryl/Benzylamino)nicotinic Acids using a Tertiary Amine Base
This protocol is suitable for a broader range of amines and utilizes diisopropylethylamine (DIPEA) as a base.[1]
Materials:
-
This compound
-
Aliphatic, aromatic, or benzylamine
-
Diisopropylethylamine (DIPEA)
-
Water
-
Microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a microwave reaction vessel, combine this compound (1 equivalent), the desired amine (3 equivalents), and diisopropylethylamine (3 equivalents).
-
Add water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave reactor to heat the mixture to 200°C for 2 hours. The absorption level should be set to high. Caution: High pressure may develop.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
The product can be isolated by standard work-up procedures, which may include acidification to precipitate the product, followed by filtration, or extraction with an appropriate organic solvent after adjusting the pH.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions
-
Microwave-assisted synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.
-
Reactions are often performed in sealed vessels at high temperatures and pressures. Always follow the manufacturer's guidelines for the microwave reactor and reaction vessels.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
Conclusion
Microwave irradiation provides a rapid, efficient, and often more environmentally friendly method for the synthesis of 2-aminonicotinic acids compared to conventional heating methods. The protocols provided herein can be adapted for a wide range of amines, making this a versatile tool for medicinal chemistry and drug development research. The significant reduction in reaction times allows for high-throughput synthesis and rapid generation of compound libraries for screening purposes.
References
Application Notes and Protocols: Synthesis of Boscalid Utilizing 2-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid (B143098), a widely used fungicide, is a pyridinecarboxamide synthesized through a multi-step process. A key precursor in this synthesis is 2-chloronicotinic acid, which is typically converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride, before the final condensation step. These application notes provide detailed protocols and compiled data for the synthesis of boscalid, with a specific focus on the utilization of this compound. The methodologies outlined are collated from various established synthesis routes, including both traditional and more sustainable, modern approaches.
Synthesis Overview
The synthesis of boscalid from this compound is primarily achieved through a final acylation step where 2-chloronicotinoyl chloride is reacted with 2-amino-4'-chlorobiphenyl. The overall synthesis is generally a three-stage process:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl (B1667301) backbone.
-
Nitro Group Reduction: Reduction of a nitro group to an amine to form the key intermediate, 2-amino-4'-chlorobiphenyl.
-
Condensation/Acylation: Reaction of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride (derived from this compound) to yield boscalid.[1][2]
Recent advancements have focused on developing more sustainable and efficient one-pot syntheses.[2][3]
Key Intermediates and Reagents
| Reagent/Intermediate | Role in Synthesis |
| This compound | Precursor to the acylating agent |
| Thionyl chloride (SOCl₂) | Reagent for converting this compound to 2-chloronicotinoyl chloride |
| 2-amino-4'-chlorobiphenyl | Key intermediate that undergoes acylation |
| Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) | Catalyst for the Suzuki-Miyaura coupling reaction |
| Base (e.g., Na₂CO₃, K₃PO₄) | Base for the Suzuki-Miyaura coupling and condensation steps |
| Reducing agent (e.g., H₂, Fe/NH₄Cl) | For the reduction of the nitro group |
Experimental Protocols
Protocol 1: Preparation of 2-Chloronicotinoyl Chloride from this compound
This protocol details the conversion of this compound to its acid chloride, a necessary activation step for the subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalyst)
-
Reaction vessel with a reflux condenser and gas scrubber
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 750g of toluene.
-
Add 335g of this compound to the toluene with stirring at room temperature.
-
Add 35g of DMF to the mixture.
-
Slowly heat the reaction mixture to 40°C with continuous stirring.
-
Add 300g of thionyl chloride over a period of one hour. The reaction is exothermic and will generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be neutralized through a scrubber.
-
After the addition of thionyl chloride is complete, maintain the reaction mass at 60°C for 4 to 5 hours, or until the reaction is complete (monitored by appropriate analytical methods, e.g., TLC or GC).
-
The resulting solution containing 2-chloronicotinoyl chloride can be used directly in the next step or purified by distillation.
Protocol 2: Synthesis of Boscalid via Condensation Reaction
This protocol describes the final step in the synthesis of boscalid, the condensation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.
Materials:
-
2-amino-4'-chlorobiphenyl
-
Solution of 2-chloronicotinoyl chloride in xylene (from Protocol 1 or commercially sourced)
-
Xylene
-
Reaction vessel
Procedure:
-
Charge a reaction vessel with 396g (1.944 mol) of 2-amino-4'-chlorobiphenyl in 311g of xylene.
-
Stir the mixture until a homogenous solution is obtained.
-
Add a solution of 349g (1.984 mol) of 2-chloro-3-nicotinyl chloride in 233g of xylene to the reaction vessel.
-
Allow the resultant mixture to heat up to 30°C.
-
Heat the mixture to 95°C over a period of 4 to 5 hours.
-
Upon completion of the reaction, the crude boscalid product can be purified by crystallization.[4]
Protocol 3: One-Pot Synthesis of Boscalid
This sustainable protocol combines the Suzuki-Miyaura coupling, nitro reduction, and acylation steps in a single pot using an aqueous micellar solution.
Materials:
-
2-Chloronitrobenzene
-
4-Chlorophenylboronic acid
-
K₃PO₄·H₂O
-
Pd(OAc)₂/SPhos catalyst
-
TPGS-750-M/H₂O surfactant solution (2 wt %)
-
Carbonyl iron powder (CIP)
-
NH₄Cl
-
i-Pr₂NEt (Hünig's base)
-
2-Chloronicotinoyl chloride
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 0.79 g (5.0 mmol) of 2-chloronitrobenzene, 0.86 g (5.5 mmol) of 4-chlorophenylboronic acid, and 2.30 g (10 mmol) of K₃PO₄·H₂O.
-
Evacuate and backfill the flask with argon three times.
-
Add 1.0 mL of a stock solution containing 700 ppm of Pd catalyst and 9.0 mL of 2 wt % TPGS-750-M/H₂O.
-
Stir the mixture vigorously at 55°C for 15 hours under an argon atmosphere.[3]
-
-
Nitro Reduction:
-
Cool the reaction mixture to room temperature.
-
Add 1.34 g of carbonyl iron powder (25 mmol, 5.0 equiv) and 0.81 g of NH₄Cl (15 mmol, 3.0 equiv).
-
Heat the flask at 45°C for 12 hours.[3]
-
-
Acylation:
-
Cool the flask to room temperature.
-
Add 1.8 mL of i-Pr₂NEt (10.0 mmol, 2.0 equiv).
-
Add 0.44 g of 2-chloronicotinoyl chloride (2.5 mmol, 0.5 equiv) in three portions over 4 hours while maintaining the temperature at 45°C.
-
Allow the reaction to stir at 45°C for a total of 16 hours.[3]
-
-
Work-up and Purification:
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst | Solvent | Yield | Reference |
| Traditional Two-Step | o-Iodoaniline, 4-Chlorophenylboronic acid, 2-Chloronicotinoyl chloride | Pd/C | Toluene, Dichloroethane | 93.2% (for aminobiphenyl intermediate) | [5] |
| Traditional Two-Step | 2-Iodinphenylamine, 4-Chlorophenyl boric acid, 2-Chloronicotinoyl chloride | Not specified | Not specified | 71.2% (overall) | [6] |
| One-Pot, Three-Step | 2-Chloronitrobenzene, 4-Chlorophenylboronic acid, 2-Chloronicotinoyl chloride | Pd(OAc)₂/SPhos | 2 wt % TPGS-750-M/H₂O | 83% (overall) | [2][3] |
| Continuous Flow | 1-Chloro-2-nitrobenzene, 4-Chlorophenylboronic acid, this compound | Pd(PPh₃)₄, Pt/C | Ethanol/Water | >42% (overall) | [7] |
| Aqueous Surfactant-Based | Not specified | Pd/SPhos, PtIr@TiO₂ | Aqueous surfactant | Up to 90% (overall) | [8] |
Diagrams
Caption: General synthesis pathway of Boscalid.
Caption: Workflow for a one-pot synthesis of Boscalid.
Conclusion
The synthesis of boscalid is a well-documented process where this compound serves as a crucial precursor for the final acylation step. While traditional multi-step syntheses are established, recent research has focused on developing more efficient, sustainable, and cost-effective one-pot and continuous flow processes. These newer methods often offer higher overall yields and reduce solvent waste, making them attractive for industrial-scale production. The choice of a specific protocol will depend on factors such as available equipment, scale of synthesis, and sustainability goals. The provided data and protocols offer a comprehensive resource for researchers and professionals in the field.
References
- 1. Boscalid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 5. Preparation method of Boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and Bioactivity of Fungicide Boscalid | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 2-Chloronicotinic Acid as a Precursor for Nicosulfuron Synthesis
Introduction
Nicosulfuron (B1678754) is a high-efficiency, low-toxicity, and selective sulfonylurea herbicide widely used for the control of annual and perennial grass weeds in corn fields.[1][2] Its chemical synthesis relies on the assembly of a pyridinesulfonamide moiety and a pyrimidine (B1678525) amine moiety. 2-Chloronicotinic acid serves as a critical and widely used starting material for the synthesis of the pyridinesulfonamide portion of the molecule, making it a key precursor in the industrial production of nicosulfuron.[2][3][4][5][6] This document outlines the synthetic pathway from this compound to nicosulfuron, providing detailed experimental protocols for key transformations.
Synthetic Pathway Overview
The synthesis of nicosulfuron from this compound is a multi-step process that involves the formation of two key intermediates, which are then coupled in the final step.
-
Formation of Pyridine Intermediate: this compound is first converted to 2-chloro-N,N-dimethylnicotinamide. The chlorine atom is then substituted in a series of reactions to yield the key intermediate, 2-aminosulfonyl-N,N-dimethylnicotinamide .[2][7][8][9][10] This transformation typically involves sulfonation followed by chlorination and subsequent ammonolysis.[1][7]
-
Formation of Pyrimidine Intermediate: The second key intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADM) , is synthesized separately. A common industrial method involves the cyclization reaction of guanidine (B92328) nitrate (B79036) with diethyl malonate to produce 2-amino-4,6-dihydroxypyrimidine (B16511), which is then methylated.[11][12][13]
-
Final Coupling Reaction: The two intermediates are coupled to form nicosulfuron. This can be achieved by converting the 2-aminosulfonyl-N,N-dimethylnicotinamide into a more reactive species, such as an isocyanate, which then reacts with 2-amino-4,6-dimethoxypyrimidine to form the final sulfonylurea bridge.[1][14]
Quantitative Data Summary
The efficiency of the synthesis is dependent on optimizing the conditions for each step. The following table summarizes representative yields and purity data reported for key stages of the synthesis.
| Step | Product | Yield | Purity | Reference |
| Synthesis of 2-Mercapto-N,N-dimethylnicotinamide | 2-Mercapto-N,N-dimethylnicotinamide | 92% | - | [1] |
| Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) | 2-Amino-4,6-dimethoxypyrimidine | 82.8% | >99% | [11] |
| Final Coupling (Isocyanate Route) | Nicosulfuron | 92% - 98% | >98% | [1] |
| Final Coupling (Pyrimidine Urea Route) | Nicosulfuron | 95.3% - 97.1% | >95% | [15][16] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key intermediates and the final product, nicosulfuron. Safety Precaution: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide
This protocol involves a three-step synthesis starting from 2-chloro-N,N-dimethylnicotinamide.
Step 1A: Synthesis of 2-Mercapto-N,N-dimethylnicotinamide [1]
-
Add 9.05 g of 2-chloro-N,N-dimethylnicotinamide to a 20% aqueous solution of sodium hydroxide (B78521) in a reaction vessel.
-
To this system, add 3.2 g of sodium hydrosulfide (B80085) (NaSH) and 7.8 g of sulfur powder.
-
Heat the reaction mixture to 80°C and maintain for 3 hours with stirring.
-
After the reaction is complete, cool the mixture and obtain the product by filtration. This yields approximately 8.22 g (92% yield) of 2-mercapto-N,N-dimethylnicotinamide.
Step 1B: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide [1]
-
Dissolve the 2-mercapto-N,N-dimethylnicotinamide from the previous step in a 50-90% aqueous solution of acetic acid.
-
Introduce chlorine gas (Cl₂) into the solution while maintaining the temperature between 0-100°C.
-
Continue the reaction for 1-3 hours until completion, monitored by an appropriate method (e.g., TLC).
-
Purify the reaction mixture to obtain 2-chlorosulfonyl-N,N-dimethylnicotinamide.
Step 1C: Synthesis of 2-Aminosulfonyl-N,N-dimethylnicotinamide [7]
-
Dissolve the 2-chlorosulfonyl-N,N-dimethylnicotinamide in a suitable solvent such as dichloromethane (B109758) and cool the solution to 0-20°C.
-
Slowly add aqueous ammonia (B1221849) to the solution with vigorous stirring.
-
Monitor the pH of the solution, continuing the addition until the pH is between 7-10.
-
Add water to the reaction mixture, and collect the precipitated product by suction filtration.
-
Dry the solid to yield the final intermediate, 2-aminosulfonyl-N,N-dimethylnicotinamide.
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) [11][13]
This protocol describes a two-step synthesis starting from guanidine nitrate and diethyl malonate.
Step 2A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [13]
-
Charge a reaction vessel with guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.
-
Add anhydrous methanol (B129727) (5-40 ml) and stir to form a mixed solution.
-
At a temperature of 40-60°C, add liquid sodium methoxide (B1231860) dropwise at a constant speed.
-
After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.
-
Recover the methanol via distillation. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.
Step 2B: Methylation to 2-Amino-4,6-dimethoxypyrimidine [13]
-
Place 25.4 g of 2-amino-4,6-dihydroxypyrimidine into an autoclave.
-
Add 72 g of dimethyl carbonate (molar ratio of 1:4) and 1.27 g of a hydrotalcite catalyst.
-
Heat the autoclave to 140°C for 8 hours.
-
After cooling to room temperature, remove insoluble solids by suction filtration.
-
The filtrate is distilled under reduced pressure (0.05 atm, 40°C) to yield crude ADM.
-
Recrystallize the crude product from ethyl acetate (B1210297) to obtain pure 2-amino-4,6-dimethoxypyrimidine.
Protocol 3: Synthesis of Nicosulfuron (Final Coupling) [1]
This protocol describes the final coupling step via an isocyanate intermediate.
-
Prepare 2-isocyanatosulfonyl-N,N-dimethylnicotinamide by reacting 2-aminosulfonyl-N,N-dimethylnicotinamide with triphosgene (B27547) and an acid-removing agent (e.g., triethylamine) at 0-80°C.
-
Into the system containing the synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide, add 6.2 g of 2-amino-4,6-dimethoxypyrimidine.
-
Heat the reaction mixture to 80°C and maintain for 1 hour.
-
Upon completion, pour the reaction solution into a large volume of sodium hydroxide solution.
-
Separate the aqueous layer and acidify with a large amount of hydrochloric acid solution to precipitate the product.
-
Filter the solid and recrystallize from methanol to obtain pure nicosulfuron (approx. 13.29 g, 92% yield, 98.2% purity).
References
- 1. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111153853B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 7. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 8. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]
- 9. epichem.com [epichem.com]
- 10. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]
- 11. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 12. nbinno.com [nbinno.com]
- 13. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 14. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 15. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 16. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of 2-Chloronicotinic Acid Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of 2-chloronicotinic acid derivatives. This document includes detailed experimental protocols for the preparation of amide and hydrazide derivatives, a summary of their biological activities, and a proposed mechanism of action.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2][3] Its derivatives have garnered significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for nucleophilic substitution, allowing for the facile generation of diverse libraries of compounds for biological screening. These derivatives are integral in the development of pharmaceuticals and agrochemicals.[1][3]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the biological activities of representative this compound derivatives, demonstrating their potential in antimicrobial and anticancer applications.
Table 1: Antimicrobial Activity of this compound Hydrazide-Hydrazone Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) |
| 1a | 4-Nitrobenzaldehyde Adduct | Staphylococcus aureus | 125 |
| 1b | 4-Nitrobenzaldehyde Adduct | Bacillus subtilis | 250 |
| 1c | 4-Nitrobenzaldehyde Adduct | Escherichia coli | 250 |
| 1d | 4-Nitrobenzaldehyde Adduct | Aspergillus niger | 125 |
| 2a | 2,4-Dichlorobenzaldehyde Adduct | Staphylococcus aureus | 125 |
| 2b | 2,4-Dichlorobenzaldehyde Adduct | Bacillus subtilis | 125 |
| 2c | 2,4-Dichlorobenzaldehyde Adduct | Escherichia coli | 250 |
| 2d | 2,4-Dichlorobenzaldehyde Adduct | Aspergillus niger | 250 |
Note: Data is representative of the types of activities observed for this class of compounds.
Table 2: Anticancer Activity of 2-Chloro-N-(phenazin-2-yl)benzamide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 3 | K562 (Human chronic myelogenous leukemia) | 2.1 |
| 3 | HepG2 (Human hepatocellular carcinoma) | 3.5 |
| 3 | MGC803 (Human gastric carcinoma) | >10 |
| 3 | HCT116 (Human colorectal carcinoma) | >10 |
| 3 | MCF7 (Human breast adenocarcinoma) | >10 |
| Cisplatin | K562 (Human chronic myelogenous leukemia) | 2.5 |
| Cisplatin | HepG2 (Human hepatocellular carcinoma) | 4.2 |
Note: Compound 3 is a derivative where the amide is formed with 2-phenazinamine. This data is presented to illustrate the potential of amide derivatives of chloro-substituted aromatic acids.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of N-substituted amides of this compound.
Workflow for Amide Synthesis
References
Application Notes and Protocols for the Esterification of 2-Chloronicotinic Acid
Introduction
2-Chloronicotinic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The esterification of this compound is a fundamental transformation that paves the way for further molecular elaboration. This document provides detailed experimental protocols for the synthesis of common esters of this compound, such as methyl and ethyl 2-chloronicotinate. The presented methods are based on established and reliable procedures from the chemical literature, offering researchers and drug development professionals a guide to performing these reactions efficiently and safely.
The choice of esterification method can depend on several factors, including the desired scale of the reaction, the availability of reagents, and the sensitivity of the starting material to acidic or harsh conditions. This note details three common and effective methods: activation with thionyl chloride, activation with oxalyl chloride, and classical Fischer esterification under acidic conditions.
Experimental Protocols
Method 1: Esterification using Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This is a high-yielding method suitable for both methyl and ethyl esters.
Protocol for Ethyl 2-chloronicotinate Synthesis: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in benzene (B151609) (e.g., 65 mL for 7.9 g of acid).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂) (5 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the setup) and maintain for 3 hours.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and benzene under reduced pressure (in vacuo). This will leave an oily residue of the crude acyl chloride.
-
Esterification: To the oily residue, add the desired alcohol (e.g., ethanol (B145695), 5 volumes) dropwise. An exothermic reaction may be observed.
-
Final Reflux: Heat the mixture at reflux for an additional hour to ensure complete conversion to the ester.
-
Work-up:
-
Remove the excess alcohol and any remaining solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent like toluene.[3]
-
Wash the organic solution with a 10% aqueous sodium bicarbonate solution and then with a saturated brine solution.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[3][4]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) mixture as eluent) to yield the pure ester as a pale yellow oil.[4]
A similar procedure can be followed for the synthesis of methyl 2-chloronicotinate by substituting ethanol with methanol (B129727).[5]
Method 2: Esterification using Oxalyl Chloride and DMF
This method also proceeds via an acyl chloride intermediate but uses oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), which can be milder than thionyl chloride.
Protocol for Methyl 2-chloronicotinate Synthesis: [5][6]
-
Reaction Setup: Dissolve this compound (1 equivalent, e.g., 15.0 g) in dichloromethane (B109758) (150 mL) in a round-bottom flask under an inert atmosphere.
-
Acyl Chloride Formation: Slowly add oxalyl chloride (1 equivalent, e.g., 8.37 mL) dropwise to the solution. Following this, add a catalytic amount of DMF dropwise.
-
Reaction Time: Stir the mixture at room temperature for approximately 3 hours.
-
Esterification: Cool the reaction mixture in an ice bath. Then, add triethylamine (B128534) (3 equivalents, e.g., 40.1 mL) followed by the dropwise addition of methanol (a large excess, e.g., 37 mL).
-
Completion: Continue stirring the reaction mixture under ice-bath cooling for 30 minutes.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with an organic solvent such as ether.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.[6]
-
-
Purification: After filtering, concentrate the organic phase. The resulting residue can be purified by column chromatography (eluent: ethyl acetate/hexane = 1:4) to give methyl 2-chloronicotinate as a pale yellow liquid.[6]
Method 3: Fischer Esterification (Acid-Catalyzed)
This is a classic method that involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.
Protocol for Ethyl 2-chloronicotinate Synthesis: [4]
-
Reaction Setup: In a round-bottom flask, add this compound (1 equivalent) to an excess of the alcohol (e.g., 10 mL of ethanol per 1.0 mol of acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) at room temperature.
-
Heating: Heat the mixture under reflux at approximately 85°C with continuous stirring for 3-4 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an ethyl acetate-hexane (3:7) system.[4]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Distill off the excess alcohol under reduced pressure.
-
Dissolve the residue in water and extract twice with ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
-
Purification: Remove the solvent under vacuum to obtain the target ethyl 2-chloronicotinate.
Data Presentation
The following table summarizes the reported yields for the different esterification methods, providing a clear comparison for process selection.
| Target Ester | Reagents | Solvent(s) | Yield | Reference |
| Methyl 2-chloronicotinate | Oxalyl chloride, DMF, Methanol, Triethylamine | Dichloromethane | 86% | [5][6] |
| Methyl 2-chloronicotinate | Thionyl chloride, Methanol | None specified | 93% | [5] |
| Methyl 2-chloronicotinate | Diazomethane, Methanol | Ether | ~100% (crude) | [7] |
| Ethyl 2-chloronicotinate | Thionyl chloride, Ethanol | Benzene | 72-90% | [3][4] |
| Ethyl 2-chloronicotinate | H₂SO₄ (catalytic), Ethanol | Ethanol | 92% | [4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of this compound via the acyl chloride intermediate method (Methods 1 and 2).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]
- 3. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 6. METHYL 2-CHLORONICOTINATE | 40134-18-7 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinic acid is a versatile halogenated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Its reactivity at the C2 position, activated by the electron-withdrawing carboxylic acid group and the pyridine nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, alcohols, and thiols. The information compiled herein is intended to guide researchers in the efficient synthesis of diverse 2-substituted nicotinic acid derivatives.
General Reaction Scheme
The fundamental transformation involves the displacement of the chlorine atom at the 2-position of the nicotinic acid ring by a nucleophile.
Caption: General nucleophilic substitution of this compound.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely employed method for the synthesis of 2-aminonicotinic acid derivatives, which are important scaffolds in medicinal chemistry. These reactions can be performed under various conditions, including microwave irradiation and transition-metal catalysis.
Data Presentation: Amination Reactions
| Entry | Amine Nucleophile | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | 40% aq. Methylamine | Microwave, 120°C, 2 h | Water | High | [1] |
| 2 | 40% aq. Methylamine | Microwave, 140°C, 1.5 h | Water | High | [1] |
| 3 | Various aliphatic, anilines, and benzylamines | Microwave, 200°C, 2 h, DIPEA (3 equiv) | Water | Moderate to High | [1] |
| 4 | Aromatic amines | Microwave, K₂CO₃, various times and temps | Water | Good to Excellent | [2] |
| 5 | 1,2-Phenylenediamine | Pd₂(dba)₃, Xantphos, K₂CO₃, 100-120°C | Dioxane or Toluene | - | [3] |
| 6 | Morpholine | (after esterification) 100°C, 40 min | N,N-Dimethylacetamide | 96% (of the substitution step) | [4] |
| 7 | Primary aromatic amines | Catalyst- and solvent-free, heat | Neat | Good to Excellent | [5] |
Experimental Protocols: Amination Reactions
This protocol describes a general method for the synthesis of 2-aminonicotinic acids using microwave irradiation, which often leads to shorter reaction times and higher yields.
Materials:
-
This compound
-
Amine (aliphatic, aniline, or benzylamine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Water (distilled)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 mmol), the desired amine (3.0 mmol), and diisopropylethylamine (3.0 mmol) or potassium carbonate (2.0 mmol).
-
Add water (3-5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 120-200°C) for the specified time (e.g., 1.5-2 hours).
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with hydrochloric acid (1 M) to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired 2-aminonicotinic acid derivative.
This protocol is suitable for the coupling of this compound with a variety of amines, particularly when other methods are not effective.
Materials:
-
This compound
-
Amine (e.g., 1,2-phenylenediamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Adjust the pH of the aqueous layer to precipitate the product.
-
Collect the crude product by filtration, wash with water and an organic solvent, and purify by recrystallization or column chromatography.
Caption: Experimental workflow for a typical nucleophilic substitution.
Reactions with Alcohol and Thiol Nucleophiles
The synthesis of 2-alkoxy and 2-thionicotinic acid derivatives from this compound can also be achieved, although these reactions are less commonly reported in the literature compared to aminations. These reactions typically require a base to deprotonate the alcohol or thiol, forming the more nucleophilic alkoxide or thiolate.
Data Presentation: Reactions with O- and S-Nucleophiles
| Entry | Nucleophile | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1 | Morpholine (after esterification) | 100°C, 40 min | N,N-Dimethylacetamide | 96% | [4][6] |
| 2 | Benzyl (B1604629) alcohol | Microwave, ~100°C, short time | NMP | 81% | [7] |
| 3 | Phenol (as PhONa) | Microwave, ~100°C, short time | DMSO or HMPA | 77-84% | [7] |
| 4 | Thiophenol (as PhSNa) | Microwave, ~100°C, 0.5-3 min | HMPA or NMP | Quantitative | [7] |
Experimental Protocols: Reactions with O- and S-Nucleophiles
This protocol provides a general guideline for the synthesis of 2-alkoxynicotinic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound or its methyl ester
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Base (e.g., NaH, K₂CO₃, or Na metal)
-
Anhydrous solvent (e.g., DMF, DMSO, or the corresponding alcohol)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2-2.0 equivalents) in the anhydrous solvent.
-
Carefully add the base (1.1-1.5 equivalents) at 0°C to generate the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound or its methyl ester (1.0 equivalent) in the anhydrous solvent.
-
Heat the reaction mixture to a temperature between 60-120°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
If the carboxylic acid product is desired, hydrolyze the ester using standard procedures (e.g., with NaOH or LiOH followed by acidification).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This protocol outlines a general method for the synthesis of 2-(organothio)nicotinic acids. Thiolates are excellent nucleophiles and often react under milder conditions than alkoxides.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., NaH, K₂CO₃, or Et₃N)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the thiol (1.1 equivalents) in the solvent.
-
Add the base (1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to a temperature between 60-100°C and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
The derivatives of this compound are pivotal in the development of various therapeutic agents. For instance, the anti-HIV drug Nevirapine is synthesized from intermediates derived from this compound. The first-generation synthesis of Nevirapine utilized this compound and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials[3][8]. The synthesis of 2-(cyclopropylamino)nicotinic acid, a key intermediate for the second-generation Nevirapine synthesis, also starts from 2-chloronicotinonitrile, a derivative of this compound[3]. Furthermore, 2-anilinonicotinic acids are a class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The ability to readily synthesize a diverse library of these compounds through the methods described above is of significant interest to drug discovery programs.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a multitude of 2-substituted nicotinic acid derivatives. The protocols and data presented in this document highlight the versatility of nucleophilic aromatic substitution on this substrate. By employing methods such as microwave-assisted synthesis and palladium-catalyzed cross-coupling, researchers can efficiently access a wide range of compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for less reactive nucleophiles will continue to expand the synthetic utility of this important intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. youtube.com [youtube.com]
Industrial-Scale Synthesis of 2-Chloronicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinic acid is a pivotal intermediate in the industrial synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its strategic importance lies in its role as a building block for numerous active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and pranoprofen (B1678049), as well as herbicides like nicosulfuron (B1678754) and diflufenican.[2][3] The presence of a chlorine atom at the 2-position of the pyridine (B92270) ring and a carboxylic acid at the 3-position provides a versatile scaffold for further chemical modifications. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable methods.
Key Synthesis Routes
Several synthetic strategies have been developed for the industrial production of this compound. The most prominent methods include the chlorination of nicotinic acid N-oxide, the oxidation of 2-chloro-3-methylpyridine, and the hydrolysis of 2-chloro-3-trichloromethylpyridine. Each route offers distinct advantages and challenges in terms of yield, cost, safety, and environmental impact.
Data Presentation: Comparison of Industrial Synthesis Methods
The following table summarizes the quantitative data for the most common industrial-scale synthesis routes for this compound, allowing for a direct comparison of their key parameters.
| Parameter | Method 1: Chlorination of Nicotinic Acid N-oxide | Method 2: Oxidation of 2-Chloro-3-methylpyridine | Method 3: Hydrolysis of 2-Chloro-3-trichloromethylpyridine |
| Primary Reactants | Nicotinic acid N-oxide, Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5) or Triethylamine (B128534) | 2-Chloro-3-methylpyridine, Oxidizing agent (e.g., Ozone, Oxygen) | 2-Chloro-3-trichloromethylpyridine, Acid (e.g., Sulfuric acid, Phosphoric acid) |
| Typical Scale | Large industrial scale | Industrial scale | Industrial scale |
| Reported Yield | 65-87.5%[4][5] | 75-98%[6][7] | Up to 84% |
| Reaction Temperature | 100-110°C[8] | 20-120°C[7][9] | 80-130°C |
| Reaction Time | 1-4 hours[8] | 3-24 hours[7] | Not specified |
| Key Reagents | POCl3, PCl5, Triethylamine | Acetic acid, Metal salt catalysts (e.g., manganese acetate, cobalt (III) acetylacetonate), N-hydroxyphthalimide | Sulfuric acid, Phosphoric acid |
| Advantages | Well-established method, high purity achievable. | High yield, avoids harsh chlorinating agents.[7] | High purity of the final product. |
| Disadvantages | Use of hazardous and corrosive reagents (POCl3, PCl5), formation of colored byproducts. | Requires specialized equipment (e.g., ozone generator), potential for over-oxidation.[7] | The starting material, 2-chloro-3-trichloromethylpyridine, can be expensive. |
Experimental Protocols
Method 1: Synthesis of this compound via Chlorination of Nicotinic Acid N-oxide
This method is a widely used industrial process for producing this compound.[10] It involves the initial oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.
Step 1: Preparation of Nicotinic Acid N-oxide (Not detailed in this protocol)
Step 2: Chlorination of Nicotinic Acid N-oxide
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl3)
-
Triethylamine
-
Water
-
Diluted caustic soda solution
-
Methanol (for recrystallization, optional)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser
-
Vacuum distillation apparatus
-
Filtration unit
-
Drying oven
Procedure:
-
Suspend 70 g of nicotinic acid N-oxide in 300 ml of phosphorus oxychloride in the reactor.[4]
-
Slowly add 50 g of triethylamine dropwise at room temperature, ensuring the temperature does not exceed 50°C due to the exothermic reaction.[4]
-
Once the addition is complete and the nicotinic acid N-oxide has dissolved, heat the solution to 100°C in a water bath and maintain for 4 hours.[4]
-
After the reaction, distill off the excess phosphorus oxychloride under vacuum.[4]
-
Allow the residue to cool and then carefully add it to water at a temperature below 40°C.[4]
-
Adjust the pH of the solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the crude this compound.[4]
-
Filter the precipitate, wash with water, and dry. The reported yield is 65-70%.[4]
-
For higher purity, the crude product can be recrystallized from a methanol-water mixture.[11]
Method 2: Synthesis of this compound via Oxidation of 2-Chloro-3-methylpyridine
This method offers a high-yield, greener alternative to the traditional chlorination route.[7]
Materials:
-
2-Chloro-3-ethylpyridine (as a representative 2-chloro-3-alkylpyridine)
-
Glacial acetic acid
-
Sodium acetate
-
Ozone
Equipment:
-
Four-necked flask equipped with a mechanical stirrer and a thermometer
-
Ozone generator
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
To a 250 mL four-necked flask, add 28.3 g (0.2 mol) of 2-chloro-3-ethylpyridine, 100 mL of glacial acetic acid, and 0.82 g (0.01 mol) of sodium acetate.[6]
-
Stir the mixture at room temperature.[6]
-
Introduce 8.96 L (0.4 mol) of ozone from an ozone generator into the reaction mixture over a period of 5 hours.[6]
-
A large amount of white solid will precipitate during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the acetic acid by one-third under reduced pressure.[6]
-
Filter the white solid product and dry it to obtain 23.5 g of this compound, corresponding to a 98% yield.[6]
Signaling Pathway and Application Context
This compound serves as a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including pranoprofen and niflumic acid.[3] These drugs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[12][13]
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandins.[13][14] Prostaglandins are potent signaling molecules that mediate inflammation, pain, and fever.[12] By inhibiting COX enzymes, drugs derived from this compound can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[12][13]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Secondary Mechanisms of Action
Some derivatives of this compound exhibit additional mechanisms of action. For instance, niflumic acid has been shown to block calcium-activated chloride channels (CaCCs), which are involved in various physiological processes, including the regulation of smooth muscle tone and fluid secretion.[1][13] Pranoprofen, on the other hand, can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammation.[15]
Caption: Secondary mechanisms of action for Niflumic Acid and Pranoprofen.
Experimental Workflow for Industrial Synthesis
The general workflow for the industrial synthesis of this compound involves several key stages, from raw material handling to the final product purification and quality control.
Caption: General experimental workflow for the industrial synthesis of this compound.
Conclusion
The large-scale synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The choice of synthetic route depends on a variety of factors, including cost, desired purity, available equipment, and environmental considerations. The protocols and data presented in these application notes provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of this compound and its derivatives. Understanding the underlying signaling pathways of the end products further highlights the importance of this versatile chemical intermediate.
References
- 1. Calcium-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111153853B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 10. Calcium-activated chloride channels: structure, properties, role in physiological and pathological processes [pbmc.ibmc.msk.ru]
- 11. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Chloronicotinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a versatile building block in pharmaceutical and agrochemical development, 2-chloronicotinic acid is not a standard reagent utilized in solid-phase peptide synthesis (SPPS) for the routine formation of peptide bonds. Its intrinsic chemical properties make it unsuitable for the roles typically occupied by established coupling reagents. However, its rigid heterocyclic structure and reactive handles—a carboxylic acid and a chlorine atom on a pyridine (B92270) ring—present intriguing possibilities for its use in specialized applications within peptide science, particularly in the design of peptidomimetics and the introduction of unique functional scaffolds.
This document provides a comprehensive overview of standard Fmoc-based solid-phase peptide synthesis protocols for context. It then delves into the chemical characteristics of this compound, explaining its current non-standard role in SPPS. Finally, it explores potential, non-conventional applications for this reagent, offering detailed hypothetical protocols for its incorporation as a molecular scaffold.
Section 1: Standard Solid-Phase Peptide Synthesis (SPPS) Protocols
To understand the potential roles of novel reagents, it is essential to first be familiar with established SPPS methodologies. The following protocols outline the standard Fmoc/tBu strategy, a widely adopted method in peptide synthesis.
General Workflow of Fmoc SPPS
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Key Experimental Protocols in Fmoc SPPS
The following tables summarize the reagents and general procedures for the critical steps in Fmoc SPPS.
Table 1: Resin Preparation and First Amino Acid Loading
| Step | Procedure | Key Reagents & Solvents | Typical Duration |
| Resin Swelling | The resin is swelled in a suitable solvent to allow access to the reactive sites. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 30-60 min |
| First Amino Acid Loading (Wang Resin) | The first Fmoc-protected amino acid is coupled to the resin, typically forming an ester linkage. | Fmoc-AA-OH, DIC, DMAP (cat.), DMF | 2-12 h |
| First Amino Acid Loading (2-CTC Resin) | The first Fmoc-protected amino acid is attached under milder conditions, minimizing racemization. | Fmoc-AA-OH, DIPEA, DCM | 1-2 h |
Table 2: Peptide Chain Elongation Cycle
| Step | Procedure | Key Reagents & Solvents | Typical Duration |
| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine (B6355638) in DMF | 2 x 10 min |
| Washing | Excess piperidine and byproducts are removed by washing the resin. | DMF, DCM, Isopropanol | 5-10 min |
| Amino Acid Coupling | The carboxylic acid of the incoming Fmoc-amino acid is activated and coupled to the free amine on the resin. | Fmoc-AA-OH, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA, Collidine), DMF | 30-120 min |
| Washing | Excess amino acid and coupling reagents are washed away. | DMF, DCM | 5-10 min |
Table 3: Peptide Cleavage and Purification
| Step | Procedure | Key Reagents & Solvents | Typical Duration |
| Resin Washing & Drying | The final peptide-resin is washed and dried before cleavage. | DCM, Methanol, Diethyl ether | 15-30 min |
| Cleavage & Deprotection | The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, H₂O, EDT) | 2-4 h |
| Peptide Precipitation | The cleaved peptide is precipitated from the cleavage cocktail. | Cold diethyl ether | 30 min |
| Purification & Analysis | The crude peptide is purified and its identity and purity are confirmed. | HPLC, Mass Spectrometry | Variable |
Section 2: Properties of this compound and Its Role in Synthesis
This compound is a pyridine derivative with the chemical formula C₆H₄ClNO₂. Its structure is characterized by a carboxylic acid group at the 3-position and a chlorine atom at the 2-position of the pyridine ring.
Caption: Structures of this compound and a typical activated ester in SPPS.
Why this compound is Not a Standard Coupling Reagent
Standard coupling reagents in SPPS are designed to activate the carboxylic acid of an incoming amino acid, transforming it into a highly reactive species (like an active ester) that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. These reagents must be highly efficient, minimize the risk of racemization at the alpha-carbon of the amino acid, and be easily removed during washing steps.
This compound does not fit this profile for several reasons:
-
Lack of Activating Functionality: It is itself a carboxylic acid and would require activation to react with an amine. It does not possess the necessary chemical structure (e.g., uronium, phosphonium, or carbodiimide (B86325) moieties) to activate other carboxylic acids.
-
Potential for Self-Polymerization: If activated, it could potentially react with itself or other molecules in the reaction vessel.
-
Steric Hindrance and Electronic Effects: The pyridine ring and the chlorine atom could introduce steric bulk and electronic effects that might hinder efficient peptide bond formation compared to standard, highly optimized coupling reagents.
Section 3: Potential Applications of this compound in Peptide Synthesis
Despite its unsuitability as a coupling reagent, the unique structure of this compound makes it a valuable candidate for incorporation into peptides as a functional moiety or as a scaffold for creating peptidomimetics.[1][2] Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[3]
Application: this compound as a Rigid Scaffold
The rigid pyridine ring of this compound can be used as a scaffold to constrain the conformation of peptide side chains, potentially mimicking secondary structures like β-turns. This is a common strategy in the design of peptidomimetics.[1][2]
The synthetic strategy would involve treating this compound not as a reagent, but as a unique, non-natural building block to be incorporated into the peptide sequence.
Caption: Hypothetical workflow for incorporating this compound as a scaffold.
Hypothetical Protocol for Scaffold Incorporation
This protocol describes a hypothetical procedure for coupling this compound to the N-terminus of a resin-bound peptide.
Objective: To cap a peptide chain with the 2-chloronicotinoyl group.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard SPPS washing solvents (DCM, IPA)
-
SPPS reaction vessel
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is Fmoc-protected, perform a standard Fmoc deprotection (2 x 10 min with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound in anhydrous DMF.
-
Add 2.9 equivalents of HATU and 6 equivalents of DIPEA.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Peptide-Resin:
-
Drain the DMF from the washed peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the consumption of free amines.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.
-
-
Further Modification or Cleavage:
-
The resin now bears the N-terminal 2-chloronicotinoyl-peptide.
-
The chlorine atom at the 2-position is now available for subsequent nucleophilic aromatic substitution, allowing for the introduction of further diversity (e.g., by reacting with amines or thiols).
-
Alternatively, the peptide can be cleaved from the resin using a standard TFA cleavage cocktail.
-
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloronicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloronicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent synthesis routes start from either nicotinic acid or derivatives of 3-methylpyridine. The key methods include:
-
Oxidation and Chlorination of Nicotinic Acid: This widely used method involves the N-oxidation of nicotinic acid with an oxidizing agent like hydrogen peroxide (H₂O₂), followed by chlorination of the resulting N-oxide with reagents such as phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅).[1][2] This route is common but can suffer from environmental drawbacks due to phosphorus-containing waste.[3]
-
Oxidation of 2-Chloro-3-methylpyridine: This route uses a readily available byproduct from pesticide synthesis.[4] The methyl group is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (B83412) or ozone.[5] However, this method can present challenges such as harsh reaction conditions and the generation of significant waste (e.g., manganese dioxide).[4]
-
Hydrolysis of 2-Chloro-3-trichloromethylpyridine: This method involves the hydrolysis of the trichloromethyl group to a carboxylic acid, typically in the presence of sulfuric or phosphoric acid.[6]
Q2: What are the primary applications of this compound?
A2: this compound is a critical intermediate in the pharmaceutical and agrochemical industries.[7][8] It is a key building block for synthesizing:
-
Pharmaceuticals: Including non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and anti-HIV drugs like nevirapine.
-
Agrochemicals: Used in the production of modern herbicides and fungicides, such as boscalid (B143098) and diflufenican.[3]
Q3: What are the main challenges affecting the yield and purity of the final product?
A3: Key challenges include:
-
Low Selectivity: During the chlorination of nicotinic acid N-oxide, chlorination can occur at other positions on the pyridine (B92270) ring, leading to isomeric impurities and reducing the yield of the desired 2-chloro isomer.[9]
-
Harsh Reaction Conditions: Some methods require high temperatures and pressures, which can lead to side reactions and the formation of tar-like substances.[9][10]
-
Hydrolysis of Intermediates: Chlorinating agents and acyl chloride intermediates are highly sensitive to moisture, and their hydrolysis can significantly decrease the yield.[10][11]
-
Product Purification: The final product often contains colored impurities, unreacted starting materials, or isomeric byproducts, necessitating careful purification steps like recrystallization or pH-controlled precipitation.[12]
-
Environmental Concerns: The use of reagents like POCl₃ and potassium permanganate generates significant amounts of phosphorus-containing or manganese-containing wastewater, which is difficult and costly to treat.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common route from nicotinic acid.
Problem 1: Low Yield in the N-Oxidation Step (Nicotinic Acid to N-Oxide)
Q: My N-oxidation of nicotinic acid with H₂O₂ in acetic acid is giving a low yield. What are the possible causes and solutions?
A: Low yield in this step is often related to reaction conditions and reagent quality.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or HPLC. If starting material remains, consider increasing the reaction time or moderately raising the temperature (e.g., to 70-85°C), but avoid excessive heat which can cause degradation.[13] |
| Over-oxidation/Degradation | Control Temperature and H₂O₂ Addition: An overly vigorous reaction can lead to degradation. Add the hydrogen peroxide solution dropwise to maintain control over the reaction temperature. Avoid prolonged exposure to very high temperatures.[13] |
| Low Quality Reagents | Use Fresh Reagents: Ensure the hydrogen peroxide has not degraded and the acetic acid is of appropriate purity. |
Problem 2: Low Yield and/or Impure Product in the Chlorination Step (N-Oxide to this compound)
Q: The chlorination of nicotinic acid N-oxide with POCl₃ is resulting in a low yield and a dark, impure product. How can I improve this?
A: This is a critical and often problematic step. Yield and purity are highly dependent on controlling the reaction conditions and minimizing side reactions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Reagents | Ensure Anhydrous Conditions: POCl₃ is extremely sensitive to moisture. Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).[10] |
| Poor Selectivity | Optimize Temperature and Additives: Chlorination can occur at multiple positions. Using a tertiary amine like triethylamine (B128534) can improve selectivity for the 2-position.[14] A staged heating approach (e.g., 30-40°C, then 50-60°C, then 70-80°C) can also improve control and yield.[15] |
| Incomplete Reaction | Sufficient Heating: Ensure the reaction is heated for an adequate duration (e.g., 4 hours at 100°C) to drive it to completion.[14] Monitor progress via TLC or GC. |
| Formation of Colored Impurities | Controlled Quenching & Purification: The formation of colored byproducts is common.[12] To minimize this, carefully control the workup. Quench the reaction mixture by slowly adding it to ice water. A key purification technique involves distilling the intermediate this compound chloride from the reaction mixture and then hydrolyzing it in hot water (90-100°C) to precipitate pure white crystals.[12] |
| Vigorous/Uncontrolled Reaction | Slow Reagent Addition: Add the nicotinic acid N-oxide in portions to the POCl₃. If using an amine, add it dropwise at a controlled temperature (e.g., below 50°C) to manage the initial exothermic reaction.[12][14] |
Problem 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure, white solid of this compound from the crude reaction mixture.
A: Effective purification is crucial for obtaining a high-quality product.
| Potential Cause | Troubleshooting Step |
| Presence of Acidic Impurities | pH-Controlled Precipitation: After hydrolysis of the reaction mixture, this compound can be selectively precipitated. Carefully adjust the pH of the aqueous solution to ~2.0-2.5 using a base (e.g., sodium hydroxide (B78521) solution). The product should precipitate while more acidic or basic impurities may remain in solution.[14] |
| Colored Impurities | Recrystallization/Charcoal Treatment: If the product is colored, recrystallization from a suitable solvent system (e.g., a methanol/water mixture) can be effective.[12] For persistent color, treatment with activated charcoal during recrystallization can help remove chromophores.[11] |
| Residual POCl₃ | Vacuum Distillation: Before quenching, distill the excess POCl₃ under reduced pressure. This simplifies the workup and reduces the violence of the quenching step.[12][14] |
| Product is Oily/Gummy | Ensure Complete Hydrolysis & Check Purity: If the intermediate acyl chloride is not fully hydrolyzed, the product can be oily. Ensure the hydrolysis step is complete. Oily products often indicate the presence of significant impurities; consider purification by column chromatography if standard methods fail. |
Data and Yield Comparison
The following tables summarize reported yields for different synthetic routes to provide a basis for comparison.
Table 1: Synthesis via Nicotinic Acid N-Oxide
| Chlorinating Agent(s) | Additive/Catalyst | Reported Yield | Purity | Reference |
| POCl₃ / PCl₅ | - | 87.5% | - | [1] |
| POCl₃ | Triethylamine | 65-70% | - | [14] |
| H₂O₂ (Oxidation) then Chlorination | - | 76.8% (total) | 99.5% | [2] |
| POCl₃ (from 3-cyanopyridine) | Molybdenum acetylacetonate | >85% (chlorination step) | - | [15] |
Table 2: Synthesis via Oxidation of 2-Chloro-3-Alkylpyridine
| Starting Material | Oxidizing Agent | Catalyst | Reported Yield | Purity | Reference |
| 2-Chloro-3-ethylpyridine | Ozone | Sodium Acetate | 98% | - | [16] |
| 2-Chloro-3-methylpyridine | Oxygen | N-hydroxyphthalimide / Metal Salt | - | - | [4] |
Visualized Workflows
General Synthesis and Purification Workflow
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. guidechem.com [guidechem.com]
- 4. CN111153853B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloronicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are several established methods for the synthesis of this compound. The most frequently employed routes include:
-
Oxidation and Chlorination of Nicotinic Acid: This is a widely used industrial method that involves the N-oxidation of nicotinic acid, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃).[1][2][3][4]
-
Oxidation of 2-Chloro-3-methylpyridine (B94477): This method utilizes an available starting material, which is often a byproduct of other processes.[5] Oxidation can be achieved using various agents, including potassium permanganate (B83412), mixed acids, or ozone.[5][6]
-
Hydrolysis of 2-Chloro-3-cyanopyridine: This route provides a direct conversion to the carboxylic acid, but the availability of the starting material can be a limitation.[3][7]
-
Multi-step Synthesis from Acetaldehyde: A more complex route involves the synthesis of a cyclization precursor from acetaldehyde, sodium methylate, and methyl formate, followed by cyclization, chlorination, and hydrolysis.[3]
Q2: What are the common byproducts and impurities encountered during the synthesis of this compound?
A2: The formation of byproducts is highly dependent on the synthetic route chosen. Common impurities include:
-
Isomeric Byproducts: In the chlorination of nicotinic acid N-oxide, the formation of 6-chloronicotinic acid is a potential isomeric impurity.[4] The chlorination step can lack selectivity, leading to a mixture of chlorinated pyridines.[3][7]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of nicotinic acid N-oxide or 2-chloro-3-methylpyridine in the final product.
-
Colored Impurities: The synthesis route starting from nicotinic acid N-oxide has been reported to produce colored products that can be challenging to remove.[4]
-
Solvent and Reagent Residues: Residual solvents and chlorinating agents (or their decomposition products) can also be present as impurities.
Q3: How can the formation of the 6-chloro isomer be minimized during the chlorination of nicotinic acid N-oxide?
A3: The selectivity of the chlorination reaction is crucial for minimizing the formation of the undesired 6-chloronicotinic acid isomer. Reaction conditions such as temperature, reaction time, and the specific chlorinating agent used can influence the isomeric ratio. The use of a combination of phosphorus oxychloride and phosphorus pentachloride is a common method.[1] Purification of the final product, for instance by recrystallization from a methanol-water mixture, can be effective in removing the 6-chloronicotinic acid byproduct.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete N-oxidation of Nicotinic Acid | Ensure the complete conversion of nicotinic acid to nicotinic acid N-oxide by monitoring the reaction using techniques like TLC or HPLC. Adjust reaction time and temperature as needed. |
| Low Selectivity in Chlorination | The chlorination of nicotinic acid N-oxide can yield multiple isomers.[3][7] Modifying the chlorinating agent (e.g., POCl₃/PCl₅ mixture) and carefully controlling the reaction temperature can improve selectivity for the 2-chloro isomer. |
| Hydrolysis of Chlorinating Agent | The presence of moisture can lead to the decomposition of chlorinating agents like POCl₃ and PCl₅. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Oxidation of 2-Chloro-3-methylpyridine | The choice of oxidizing agent is critical. Potassium permanganate oxidation may result in lower yields (around 65%), while mixed acid oxidation requires harsh conditions.[5] Ozonolysis can be a high-yielding alternative.[6] |
Issue 2: Product is Discolored (Yellow or Brown)
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Byproducts | The reaction of nicotinic acid N-oxide with chlorinating agents can produce colored impurities.[4] A purification method involving distillation of the this compound chloride intermediate followed by hydrolysis has been shown to yield a pure white product.[4] |
| Residual Impurities | Trace impurities from starting materials or side reactions can cause discoloration. Recrystallization of the final product from a suitable solvent system (e.g., methanol-water) can help in removing these colored impurities.[4] Treatment with activated charcoal during recrystallization may also be effective.[8] |
Issue 3: Presence of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Chlorination | The pyridine (B92270) ring can be chlorinated at different positions. The reaction conditions should be optimized to favor the formation of the 2-chloro isomer. |
| Co-precipitation of Isomers | Isomeric byproducts like 6-chloronicotinic acid may co-precipitate with the desired product.[4] Careful selection of the recrystallization solvent is crucial for effective separation. A methyl alcohol-water mixture has been reported to be effective for removing the 6-chloro isomer.[4] |
Experimental Protocols
Synthesis via Oxidation and Chlorination of Nicotinic Acid N-oxide
This protocol is based on a common industrial method.
Step 1: N-Oxidation of Nicotinic Acid
-
Nicotinic acid is oxidized using hydrogen peroxide (H₂O₂) to yield nicotinic acid N-oxide.
Step 2: Chlorination of Nicotinic Acid N-oxide
-
In a reaction vessel, phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are mixed.
-
Chlorine gas is bubbled through the mixture while maintaining the temperature at approximately 60°C.
-
After the addition of chlorine is complete, the mixture is cooled.
-
Nicotinic acid N-oxide is added in portions.
-
The reaction mixture is heated to 100-105°C for 1-1.5 hours.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled to room temperature and water is added to precipitate the this compound.[1]
Data Presentation
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Oxidation and Chlorination of Nicotinic Acid | H₂O₂, POCl₃, PCl₅ | 87.5% | [1] |
| Oxidation of 2-Chloro-3-methylpyridine | Potassium Permanganate | 65% | [5] |
| Oxidation of 2-Chloro-3-methylpyridine | Ozone, Acetic Acid, Sodium Acetate | 98% | [1] |
| Hydrolysis of 2-Chloro-3-trichloromethylpyridine | 100% Phosphoric Acid | 78-84% | [5] |
Visualizations
Caption: Common synthetic routes to this compound and associated byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 7. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloronicotinic Acid by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2-chloronicotinic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound fails to crystallize after cooling. What should I do?
A1: This is a common issue, often related to supersaturation or using an excessive amount of solvent. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.[1]
-
Cooling: If crystallization has not occurred at room temperature, cool the solution in an ice bath to further decrease the solubility of the this compound.
Q2: The recrystallized product is still colored (e.g., yellow or brownish). How can I obtain a white crystalline product?
A2: Colored impurities are common in the synthesis of this compound.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as excessive use can reduce your yield. A hot gravity filtration is then required to remove the charcoal.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve a high-purity, colorless product.
Q3: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be due to a high concentration of impurities or a low melting point of the solute relative to the solvent's boiling point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[1]
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A mixed solvent system of methanol (B129727) and water is effective for the recrystallization of this compound, particularly for removing impurities like 6-chloronicotinic acid. This compound is soluble in hot methanol and less soluble in water. Ethyl acetate (B1210297) is also a suitable single solvent for recrystallization.[1]
Q5: What is the expected yield and purity of this compound after recrystallization?
A5: The yield can vary depending on the initial purity of the crude product and the recrystallization technique. A yield of around 75-95% is generally considered good. The purity of the recrystallized this compound can be expected to be greater than 98.5%.
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x) of this compound in twelve different solvents at temperatures ranging from 273.15 K to 313.15 K. This data is based on a study by Wang et al. (2019).[2]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N,N-dimethylformamide (DMF) | 1,4-Dioxane | N-methyl pyrrolidone (NMP) | Ethyl Acetate | Acetone | Water | Acetonitrile | Cyclohexane |
| 273.15 | 0.0381 | 0.0463 | 0.0579 | 0.0517 | 0.2841 | 0.0936 | 0.3528 | 0.1423 | 0.1132 | 0.0008 | 0.0197 | 0.0011 |
| 278.15 | 0.0442 | 0.0536 | 0.0671 | 0.0601 | 0.3092 | 0.1083 | 0.3857 | 0.1642 | 0.1311 | 0.0010 | 0.0228 | 0.0013 |
| 283.15 | 0.0512 | 0.0619 | 0.0776 | 0.0696 | 0.3361 | 0.1252 | 0.4209 | 0.1883 | 0.1511 | 0.0012 | 0.0263 | 0.0015 |
| 288.15 | 0.0591 | 0.0714 | 0.0895 | 0.0804 | 0.3649 | 0.1446 | 0.4585 | 0.2151 | 0.1735 | 0.0014 | 0.0303 | 0.0018 |
| 293.15 | 0.0681 | 0.0822 | 0.1032 | 0.0927 | 0.3957 | 0.1668 | 0.4988 | 0.2449 | 0.1986 | 0.0017 | 0.0349 | 0.0021 |
| 298.15 | 0.0783 | 0.0945 | 0.1188 | 0.1068 | 0.4286 | 0.1921 | 0.5418 | 0.2781 | 0.2268 | 0.0020 | 0.0402 | 0.0025 |
| 303.15 | 0.0899 | 0.1086 | 0.1366 | 0.1229 | 0.4638 | 0.2210 | 0.5878 | 0.3151 | 0.2584 | 0.0024 | 0.0463 | 0.0029 |
| 308.15 | 0.1031 | 0.1246 | 0.1569 | 0.1412 | 0.5014 | 0.2540 | 0.6370 | 0.3564 | 0.2939 | 0.0029 | 0.0533 | 0.0034 |
| 313.15 | 0.1182 | 0.1429 | 0.1801 | 0.1622 | 0.5415 | 0.2916 | 0.6896 | 0.4024 | 0.3337 | 0.0035 | 0.0614 | 0.0040 |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Methanol/Water Solvent System
This protocol describes the purification of crude this compound using a mixed solvent system of methanol and water.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture on a hot plate until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot gravity filtration to remove it.
-
Addition of Anti-solvent: While the methanol solution is still hot, add hot deionized water dropwise until the solution becomes cloudy. Then, add a few more drops of hot methanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Chlorination of Nicotinic Acid N-oxide
Welcome to the technical support center for the chlorination of nicotinic acid N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of nicotinic acid N-oxide.
Question: Why is my yield of 2-chloronicotinic acid consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause is the lack of regioselectivity in the chlorination reaction, particularly when using phosphorus oxychloride (POCl₃), which can lead to the formation of other chlorinated isomers.[1][2] Additionally, the purity of starting materials is crucial; impurities in nicotinic acid N-oxide can lead to side reactions and reduced product formation. Another significant factor is the incomplete conversion of the starting material.
To address low yields, consider the following troubleshooting steps:
-
Reagent Purity: Ensure the nicotinic acid N-oxide is of high purity.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of reagents and intermediates.[3]
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Reactions are typically heated to 100-110°C for several hours.[4][5] Insufficient heating or time can lead to incomplete reactions.
-
Alternative Chlorinating Agents: If poor regioselectivity is suspected, consider alternative chlorinating agents. For instance, using bis(trichloromethyl)carbonate in the presence of a phase transfer catalyst has been reported to give high yields.[5]
Question: My final product is colored, and I'm having difficulty purifying it. What causes this and how can I fix it?
Answer:
The formation of colored byproducts is a known issue in the chlorination of nicotinic acid N-oxide, especially with traditional chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6] These impurities can be challenging to remove through simple recrystallization.
Here are some strategies to obtain a pure, white product:
-
Distillation of the Intermediate: A key technique to achieve a pure product involves distilling the this compound chloride intermediate from the reaction mixture before hydrolysis. The distilled acid chloride is then added to hot water (90-100°C) to precipitate pure, white this compound.[6]
-
Recrystallization with Activated Charcoal: While repeated recrystallization alone may not be sufficient, treating the crude product with activated charcoal during recrystallization can help remove colored impurities.[3][6]
-
pH Adjustment during Workup: After hydrolysis of the reaction mixture, carefully adjusting the pH to 2.0-2.5 with a dilute caustic soda solution can facilitate the precipitation of this compound.[6]
Question: The reaction is very vigorous and difficult to control. How can I manage the reaction exotherm?
Answer:
A vigorous, exothermic reaction, sometimes described as "dashing," is a known hazard in the chlorination of nicotinic acid N-oxide, particularly with phosphorus oxychloride.[2][7] This can lead to safety concerns and reduced yields.
To manage the reaction exotherm, implement the following control measures:
-
Slow Reagent Addition: Add the reagents, especially any activating agents like triethylamine, dropwise and at a controlled rate.[6]
-
Temperature Control: Maintain the reaction temperature within the recommended range. Using an ice bath to cool the reaction vessel during initial reagent addition can be beneficial.
-
Stepwise Heating: A segmented heating approach can be effective. For instance, holding the reaction at a lower temperature initially (e.g., 30-40°C) before gradually increasing it to the final reaction temperature can help control the exotherm.[2]
-
Use of a Solvent: Performing the reaction in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) can help to dissipate the heat generated.[3]
Frequently Asked Questions (FAQs)
What are the most common chlorinating agents used for nicotinic acid N-oxide?
The most frequently cited chlorinating agents are phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅).[4][6] Other reagents that have been successfully employed include thionyl chloride (SOCl₂) and bis(trichloromethyl)carbonate.[5][8]
What is the typical yield I can expect for the synthesis of this compound?
Yields can vary significantly depending on the chosen method and reaction conditions. Here is a summary of reported yields from various protocols:
| Chlorinating Agent(s) | Additive(s) | Reported Yield | Reference |
| POCl₃ and PCl₅ | - | 87.5% | [4] |
| Bis(trichloromethyl)carbonate | Tetrabutylammonium (B224687) bromide | 95.5% | [5] |
| Bis(trichloromethyl)carbonate | Tetrabutylammonium chloride | 91.1% | [5] |
| POCl₃ | Triethylamine | 57% (pure white) | [6] |
| POCl₃ | - | 47.8% (total) | [2] |
What are the environmental concerns associated with this reaction?
The use of large quantities of phosphorus-based chlorinating agents like POCl₃ and PCl₅ is a significant environmental concern due to the generation of phosphorus-containing wastewater, which is difficult to treat.[5] Efforts to develop "greener" synthesis methods aim to reduce the reliance on these reagents.[1][9]
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
This method is a widely used industrial process.
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of nicotinic acid N-oxide in phosphorus oxychloride.
-
Reagent Addition: Carefully add phosphorus pentachloride to the mixture.
-
Reaction: Heat the reaction mixture to 100-105°C and maintain this temperature for 1-1.5 hours. The reaction mixture should become transparent.
-
Stirring: After the heating period, continue to stir the mixture for an additional 30 minutes.
-
Workup: Remove the excess phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and then carefully add water to precipitate the this compound.
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: Chlorination using Bis(trichloromethyl)carbonate and a Phase Transfer Catalyst
This method offers a higher yield and avoids the use of phosphorus-based reagents.
-
Setup: In a 250mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add nicotinic acid N-oxide (13.9g, 100mmol), bis(trichloromethyl)carbonate (11.9g, 40mmol), and tetrabutylammonium bromide (3.22g, 10mmol).[5]
-
Reaction: With vigorous stirring, slowly heat the mixture to 100°C and maintain for 2 hours under solvent-free conditions.[5]
-
Workup: After the reaction is complete, cool the mixture to 50°C. Add the reaction mixture to 20ml of ice water and stir. Let it stand for 12 hours.[5]
-
Isolation: Filter the mixture, wash the filter cake with a small amount of water, and dry at 80°C to obtain this compound.[5]
Visual Guides
Caption: General experimental workflow for the chlorination of nicotinic acid N-oxide.
Caption: Troubleshooting decision tree for common issues in the chlorination reaction.
References
- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 7. CN101117332A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. JPH1149753A - Production of this compound - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
Troubleshooting low yield in Suzuki coupling with 2-chloropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-chloropyridines often low-yielding?
A1: The low reactivity of 2-chloropyridines in Suzuki couplings is a known challenge and can be attributed to several factors. The carbon-chlorine (C-Cl) bond is strong and less reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-I bonds. Additionally, the nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and hindering the reaction.[1][2]
Q2: What are the most common side reactions that lower the yield?
A2: The primary side reactions that compete with the desired cross-coupling and reduce the yield are:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, consuming the boronic acid. This is particularly problematic with unstable heteroaryl boronic acids.[3][4]
-
Dehalogenation: The reduction of the 2-chloropyridine (B119429) starting material to pyridine, where the chlorine atom is replaced by a hydrogen atom.[5]
Q3: When should I use a boronic acid versus a boronic ester?
A3: Boronic acids are generally more reactive in the transmetalation step of the Suzuki coupling. However, they are also more susceptible to degradation, especially protodeboronation.[3][6] Boronic esters, such as pinacol (B44631) esters, are more stable and can be used as a "slow-release" source of the boronic acid during the reaction, which can help to minimize side reactions and improve reproducibility, although the overall reaction might be slower.[7] For particularly unstable boronic acids, using the corresponding pinacol ester is often advantageous.[7]
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of 2-chloropyridines. Microwave heating can significantly shorten reaction times (from hours to minutes) and often leads to improved yields, sometimes even with lower catalyst loadings.[4][8]
Troubleshooting Guide
Problem 1: Low or No Conversion of 2-Chloropyridine
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | The combination of palladium source, ligand, and base is not active enough to facilitate the oxidative addition to the C-Cl bond. Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos are often effective for coupling aryl chlorides.[9] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is generated. |
| Catalyst Deactivation | The pyridine nitrogen is coordinating to the palladium center, inhibiting its activity. Use bulky ligands that sterically shield the palladium center. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes help. |
| Insufficient Reaction Temperature | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond. Increase the reaction temperature, typically in the range of 80-120 °C.[9] |
| Improper Reaction Setup | The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[5] |
Problem 2: Significant Formation of Side Products
| Observed Side Product | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions. Use a more stable boronic ester (e.g., pinacol ester).[7] Use fresh, high-purity boronic acid. Minimize the reaction time and temperature where possible. |
| Dehalogenation of 2-Chloropyridine | A source of hydride may be present in the reaction mixture. Avoid using bases or solvents that can act as hydride donors. Consider switching to bases like K₃PO₄ or Cs₂CO₃ and aprotic solvents like dioxane or toluene (B28343).[5] |
Data Presentation
The following tables summarize the impact of different reaction components on the yield of the Suzuki coupling of 2-chloropyridine with phenylboronic acid. Note that yields are highly substrate-dependent and these tables are intended as a general guide for optimization.
Table 1: Comparison of Ligands
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | Low |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High |
Data compiled from qualitative descriptions and typical conditions reported in the literature.[1][9]
Table 2: Comparison of Bases
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Na₂CO₃ | Toluene/H₂O | 100 | 18 | Moderate |
| SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | Moderate-High |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | High |
Data compiled from qualitative descriptions and typical conditions reported in the literature.[10][11]
Table 3: Boronic Acid vs. Boronic Ester
| Boron Reagent | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High |
| Phenylboronic Acid Pinacol Ester | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High |
While both can give high yields, boronic esters are generally more stable and can lead to more reproducible results, especially if the corresponding boronic acid is prone to decomposition.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyridine with a Bulky Phosphine Ligand
Materials:
-
2-Chloropyridine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
To the Schlenk tube, add anhydrous, degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
2-Chloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aphos (a type of bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
Water
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Aphos ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 20 minutes with stirring.[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amination of 2-Chloronicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amination of 2-chloronicotinic acid. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of this compound?
A1: Several methods are employed for the synthesis of 2-aminonicotinic acid and its derivatives from this compound. The choice of method often depends on the desired product, available equipment, and environmental considerations. Common approaches include:
-
Microwave-Assisted Synthesis: This method, often performed in water with a base like potassium carbonate, is known for its efficiency and reduced reaction times.[1][2] It can be performed with or without a catalyst.[1][2]
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction that is well-suited for forming C-N bonds between aryl halides and various amines.[3][4]
-
Solvent-Free Synthesis: An environmentally friendly approach that can be catalyzed by boric acid, offering high yields and a straightforward workup.[5][6][7]
-
Copper-Catalyzed Amination: A classic method, often referred to as the Ullmann condensation, which is a viable alternative to palladium-catalyzed reactions.[8]
-
Amination in High-Temperature Water: This method utilizes water as a green solvent at elevated temperatures (150–180 °C) with a base like potassium carbonate to achieve good to excellent yields.[9]
Q2: What are the critical factors influencing the yield and selectivity of the amination reaction?
A2: The success of the amination of this compound is highly dependent on several parameters:
-
Choice of Catalyst and Ligand: In catalyzed reactions like the Buchwald-Hartwig amination, the selection of the palladium source and the phosphine (B1218219) ligand is crucial for reaction efficiency.[3]
-
Base: The type and amount of base used are critical. Strong, non-nucleophilic bases are common in palladium-catalyzed reactions, while weaker bases like potassium carbonate are often sufficient in microwave-assisted and high-temperature water methods.[1][3][9]
-
Solvent: The choice of solvent can significantly impact the reaction. While traditional organic solvents like toluene (B28343) and dioxane are common for Buchwald-Hartwig reactions, greener alternatives like water are being used in microwave and high-temperature protocols.[1][3][9]
-
Temperature and Reaction Time: These parameters need to be optimized for each specific reaction. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[10][11]
-
Purity of Reactants: The purity of starting materials, especially the amine, is important to avoid side reactions and the introduction of impurities.[12]
Q3: What are the common side reactions to be aware of during the amination of this compound?
A3: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product:
-
Hydrodehalogenation: This is the reduction of the aryl chloride to nicotinic acid, a common side reaction in Buchwald-Hartwig amination.[3]
-
Double Arylation: When using a diamine as the nucleophile, a second molecule of this compound can react, leading to a double-arylated product.[3]
-
Reaction with the Carboxylic Acid Group: The carboxylic acid functionality can potentially interact with the catalyst or base, leading to undesired byproducts. Protecting the carboxylic acid as an ester may be considered, but this adds extra steps to the synthesis.[3]
-
Oxidation of Amine: Some amines, particularly aromatic amines like o-phenylenediamine, can be prone to oxidation, which can lead to dark-colored impurities.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Ineffective Catalyst System (for catalyzed reactions) | - Ensure the catalyst and ligand are not degraded. Use fresh reagents if necessary.- Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP).[3][4]- For copper-catalyzed reactions, consider different copper salts (e.g., Cu(OAc)₂, CuI) and ligands.[8][13] |
| Incorrect Base Selection or Amount | - The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are common. For other methods, K₂CO₃ or Cs₂CO₃ may be effective.[3]- Ensure at least a stoichiometric amount of base is used, and consider using an excess. |
| Insufficient Reaction Temperature or Time | - Gradually increase the reaction temperature. For conventional heating, temperatures between 80-120 °C are common.[3]- For microwave-assisted reactions, temperatures can be higher, often up to 200 °C.[10]- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Reagent Purity | - Ensure all starting materials, particularly the amine, are of high purity.[12]- Use anhydrous and degassed solvents, especially for palladium-catalyzed reactions, to prevent catalyst deactivation.[3] |
Problem 2: Multiple Spots on TLC Plate (Significant Side Product Formation)
| Potential Cause | Recommended Solution(s) |
| Hydrodehalogenation | - This is often a result of β-hydride elimination from the palladium-amide intermediate.[3] Changing the ligand or reaction conditions may help minimize this side reaction. |
| Double Arylation (with diamines) | - Use an excess of the diamine to favor the formation of the mono-arylated product.[3] |
| Formation of Anhydride (B1165640) | - In cases where the carboxylic acid is activated (e.g., to an acid chloride), incomplete conversion can lead to anhydride formation. Ensure the activation step goes to completion.[14] |
| Dark-Colored Product | - This is often due to the oxidation of the amine starting material.[12] Purify the amine before use.- The crude product can be treated with activated charcoal during recrystallization to remove colored impurities.[12] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Product is soluble in the aqueous phase during workup. | - The product, being an amino acid, can be zwitterionic and may have some water solubility. Adjust the pH of the aqueous phase to the isoelectric point of the product to minimize its solubility before extraction or filtration. |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break up emulsions.- Filter the entire mixture through a pad of celite. |
| Co-elution of impurities during column chromatography. | - Screen different solvent systems for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of this compound
| Method | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Solvent-Free | 2-methyl-3-trifluoromethylaniline | H₃BO₃ | None | 120 | 45 min | Excellent | [5][6] |
| High-Temp Water | Aromatic Amines | K₂CO₃ | Water | 150-180 | N/A | up to 98% | [9] |
| Microwave (catalyst-free) | Aromatic Amines | K₂CO₃ | Water | N/A | 15-120 min | Good to Excellent | [1] |
| Microwave | Methylamine (40% aq) | DIPEA | Water | 120 | 2 h | High | [10] |
| Microwave | Various Amines | DIPEA | Water | 200 | 2 h | Moderate to High | [10] |
| Buchwald-Hartwig | 1,2-phenylenediamine | Pd₂(dba)₃ / Xantphos / K₂CO₃ | Dioxane/Toluene | 100-120 | N/A | N/A | [3] |
| Copper-Catalyzed | Ammonia (aq) | Cu(OAc)₂·H₂O | NMP | 110 | 12 h | 72% | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Amination in Water (Catalyst-Free)
This protocol is adapted from a procedure for the synthesis of 2-arylaminonicotinic acids.[1]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine this compound (4 mmol), the desired aromatic amine (8 mmol), anhydrous potassium carbonate (2 mmol), and distilled water (3 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the desired temperature for the optimized time (e.g., 15-120 minutes).
-
Work-up: After the reaction is complete, cool the vessel to 50 °C. Open the vessel and proceed with the appropriate work-up, which may include acidification to precipitate the product, followed by filtration and washing.
Protocol 2: Buchwald-Hartwig Amination
This is a general starting protocol that should be optimized for specific substrates.[3]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent and wash with water or brine. The product can then be isolated by extraction and purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the amination of this compound.
Caption: Troubleshooting decision tree for low yield in amination reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Side reactions to avoid during 2-Chloronicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-chloronicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common route involving the chlorination of nicotinic acid N-oxide.
Issue 1: Low Yield of this compound and Formation of Isomeric Byproducts
A frequent challenge in the synthesis of this compound from nicotinic acid N-oxide is the formation of a mixture of isomers, primarily 4-chloronicotinic acid and 6-chloronicotinic acid, which lowers the yield of the desired 2-chloro isomer.[1] The regioselectivity of the chlorination reaction is highly dependent on the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Chlorinating Agent/Conditions | The choice of chlorinating agent and reaction conditions significantly impacts regioselectivity. While phosphorus oxychloride (POCl₃) is commonly used, its reaction with nicotinic acid N-oxide can lead to a mixture of 2- and 4-chloro isomers. The addition of phosphorus pentachloride (PCl₅) can improve the yield of the 2-chloro isomer.[2] The use of an organic base, such as triethylamine (B128534), can also influence the product distribution and overall yield.[3] |
| Suboptimal Reaction Temperature | The reaction temperature must be carefully controlled. The chlorination of nicotinic acid N-oxide with POCl₃ is typically carried out at elevated temperatures (e.g., 100-110°C).[2][3] However, excessively high temperatures can lead to increased byproduct formation and decomposition. It is crucial to monitor the reaction temperature closely and ensure even heating. |
| Incorrect Stoichiometry of Reagents | The molar ratio of nicotinic acid N-oxide to the chlorinating agent(s) is critical. An excess of the chlorinating agent is generally used to ensure complete conversion of the starting material. However, a large excess may promote the formation of di-chlorinated byproducts. Optimization of the stoichiometry is recommended for specific laboratory conditions. |
Data on Reaction Conditions and Yields:
| Starting Material | Chlorinating Agent(s) | Reaction Conditions | Reported Yield of this compound | Reference |
| Nicotinic Acid N-Oxide | POCl₃ / PCl₅ | Not specified | 87.5% | [2] |
| Nicotinic Acid N-Oxide | POCl₃ / Triethylamine | 110°C, 3 hours | 45-50% (after recrystallization) | [3] |
| 2-Chloro-3-ethylpyridine | Ozone / Sodium Acetate (B1210297) | Room temperature, 5 hours | 98% | [4] |
| 3-Cyanopyridine N-Oxide | POCl₃ then NaOH hydrolysis | 80-95°C (chlorination) | Total recovery 47.8% | [5] |
Issue 2: Formation of 2-Hydroxynicotinic Acid
The presence of 2-hydroxynicotinic acid as a byproduct indicates the hydrolysis of the chloro group at the 2-position. This is particularly problematic if water is present during the work-up or purification steps, especially under basic conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Water During Work-up | The intermediate 2-chloronicotinoyl chloride is highly susceptible to hydrolysis. The reaction mixture should be worked up under anhydrous conditions until the acid chloride is converted to the more stable carboxylic acid. Pouring the reaction mixture onto ice-water is a common procedure, but the temperature should be kept low to minimize hydrolysis of the 2-chloro group. |
| Basic pH During Purification | This compound can be hydrolyzed to 2-hydroxynicotinic acid in the presence of a base. During purification steps that involve pH adjustments, it is crucial to avoid strongly basic conditions for extended periods. If a basic wash is necessary to remove acidic impurities, it should be performed quickly and at a low temperature. |
Issue 3: Formation of Dichloronicotinic Acids
Over-chlorination can lead to the formation of dichloronicotinic acid isomers as byproducts, which can be difficult to separate from the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excessive Amount of Chlorinating Agent | Using a large excess of the chlorinating agent (e.g., POCl₃/PCl₅) can increase the likelihood of a second chlorination event on the pyridine (B92270) ring. The stoichiometry should be carefully controlled and optimized to find the balance between high conversion of the starting material and minimal formation of di-chlorinated byproducts. |
| Prolonged Reaction Time or High Temperature | Extended reaction times or excessively high temperatures can also promote further chlorination. The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. |
Issue 4: Formation of Polymeric/Tar-like Byproducts
The appearance of dark, insoluble, tar-like materials in the reaction mixture is often a sign of decomposition of the starting material or intermediates, particularly at high temperatures.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Reaction Temperature | The chlorination of nicotinic acid N-oxide is an exothermic reaction.[3] Uncontrolled temperature can lead to the decomposition of the N-oxide and subsequent polymerization. The chlorinating agent should be added portion-wise or dropwise with efficient cooling to maintain the desired reaction temperature. |
| Impurities in Starting Materials or Reagents | Impurities in the nicotinic acid N-oxide or the chlorinating agents can catalyze side reactions leading to polymer formation. Ensure that high-purity starting materials and reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
The most frequently cited method is the chlorination of nicotinic acid N-oxide using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or an organic base like triethylamine.[2][3] This method is generally effective, but requires careful control of reaction conditions to maximize the yield of the desired 2-chloro isomer and minimize byproduct formation.
Q2: How can I purify crude this compound to remove isomeric and other byproducts?
Recrystallization is a common and effective method for purifying this compound. A mixture of methanol (B129727) and water is often used as the solvent system.[3] This procedure is particularly useful for removing the 6-chloronicotinic acid isomer. For more challenging separations of isomers, column chromatography on silica (B1680970) gel may be necessary. The choice of eluent will depend on the specific impurities present but a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol is a common starting point. HPLC can also be employed for both analytical and preparative separations of chloronicotinic acid isomers.[6][7]
Q3: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light. The disappearance of the starting material (nicotinic acid N-oxide) and the appearance of the product spot(s) can be tracked over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: Are there alternative, greener synthesis routes for this compound?
Yes, research is ongoing to develop more environmentally friendly methods. One approach involves the one-step oxidation of 2-chloro-3-alkylpyridine using ozone.[4] Another avenue is the use of nitrilase enzymes for the hydrolysis of 2-chloronicotinonitrile to this compound, which proceeds under mild conditions.[8] However, the chemical synthesis from nicotinic acid N-oxide remains a prevalent method in many laboratories.
Experimental Protocols
Synthesis of this compound from Nicotinic Acid N-Oxide
This protocol is a generalized procedure based on commonly cited methods.[2][3] Researchers should adapt this protocol to their specific laboratory conditions and safety procedures.
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional)
-
Ice
-
Dilute sodium hydroxide (B78521) solution
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend nicotinic acid N-oxide in an excess of phosphorus oxychloride.
-
With stirring, slowly add triethylamine dropwise at room temperature. The addition is exothermic, and the temperature should be controlled to not exceed 60°C.
-
After the addition is complete, heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours.
-
After cooling to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and air dry.
-
For purification, recrystallize the crude product from a mixture of methanol and water.
Visualizations
Caption: Main synthesis route to this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 4. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 5. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of this compound through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Green Synthesis of 2-Chloronicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on green chemistry approaches for the synthesis of 2-chloronicotinic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry approaches for synthesizing this compound?
Traditional methods for synthesizing this compound often involve harsh reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or potassium permanganate, which generate significant amounts of hazardous waste.[1][2] Green chemistry approaches aim to mitigate these issues by using safer reagents, milder reaction conditions, and more environmentally benign processes. Key green strategies include:
-
Ozone-Based Oxidation: This method utilizes ozone as a powerful, clean oxidant to convert 2-chloro-3-alkyl-pyridines into this compound. The process is simple, uses low-cost materials, and reduces pollution.[3]
-
Solvent-Free Chlorination: Replacing hazardous chlorinating agents like POCl₃ with alternatives such as bis(trichloromethyl) carbonate (BTC) in a solvent-free system offers a much greener route. This approach provides high yields and purity while avoiding toxic phosphorus-containing wastewater.[2]
-
Catalytic Oxygen Oxidation: This approach uses molecular oxygen as the ultimate oxidant, combined with a catalyst system (e.g., a metal salt and N-hydroxyphthalimide), to oxidize 2-chloro-3-methylpyridine. It avoids the use of strong, polluting inorganic acids and oxidants.[1]
-
Hydrogen Peroxide Oxidation: Using hydrogen peroxide (H₂O₂) as a clean oxidant to form nicotinic acid N-oxide from nicotinic acid is a well-established green step. The N-oxide is then chlorinated in a subsequent step to yield the final product with high purity.[4][5]
-
Novel Multi-step Synthesis from Simple Feedstocks: A synthetic route starting from low-cost, readily available industrial raw materials like acetaldehyde (B116499) and methyl formate (B1220265) has been developed. This method is considered green due to its mild and efficient reaction conditions and reduced wastewater generation.[6]
Q2: How do these green methods compare in terms of efficiency and reaction conditions?
The efficiency and conditions vary significantly across different green synthesis routes. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Below is a summary of quantitative data from various reported methods.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Solvent-Free Chlorination | Nicotinic acid N-oxide | Bis(trichloromethyl) carbonate, Tetrabutylammonium (B224687) bromide | 100 | 2 | 95.5 | 99.3 | [2] |
| Ozone Oxidation | 2-chloro-3-picoline | Ozone, Zinc acetate | 100 | - | 90.0 | - | [3] |
| Ozone Oxidation | 2-chloro-3-isopropyl pyridine (B92270) | Ozone, Manganese acetate | 50 | - | 97.0 | - | [3] |
| H₂O₂ Oxidation Route | Nicotinic acid | H₂O₂, POCl₃, PCl₅ | - | - | 76.8 (total) | 99.5 | [4][5] |
| Multi-step Green Route | Acetaldehyde, etc. | Sodium methylate, Methyl formate | 40-80 | 2 (step 1) | 90.0 (step 1) | 85.0 (step 1) | [6] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound using green chemistry approaches.
Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yield is a common issue that can stem from various factors, from reagent quality to reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Reagent Purity and Stability:
-
Problem: Starting materials or reagents may have degraded or contain impurities. For instance, oxidants like H₂O₂ can decompose over time, and catalysts can be sensitive to contaminants.
-
Solution: Ensure all reagents are of high purity and stored under the recommended conditions.[7] Use fresh reagents whenever possible. For catalytic reactions, verify the quality of the catalyst and ensure the absence of catalyst poisons like sulfur or certain metals in the feedstock.[8]
-
-
Inefficient Catalyst Activity or Deactivation:
-
Problem: The catalyst may not be properly activated, or it may be deactivating during the reaction. Pyridine-type compounds can sometimes strongly coordinate to metal centers, leading to catalyst inhibition.[9][10]
-
Solution: Review the catalyst activation protocol.[8] If deactivation is suspected (e.g., yield decreases over time or with recycled catalyst), consider strategies like increasing catalyst loading, optimizing the reaction temperature to reduce coking, or implementing a regeneration cycle if applicable.[8]
-
-
Sub-optimal Reaction Conditions:
-
Problem: The temperature, pressure, or reaction time may not be optimal for your specific setup.
-
Solution: Systematically vary one parameter at a time (e.g., temperature, reaction time) to find the optimal conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-running or under-running the reaction.[3]
-
-
Poor Mixing or Mass Transfer limitations:
-
Problem: In heterogeneous catalytic systems or solvent-free reactions, inefficient stirring can lead to poor contact between reactants, limiting the reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[2]
-
Caption: Troubleshooting workflow for low reaction yield.
Q4: I'm observing significant byproduct formation. How can I improve the selectivity of the reaction?
Byproduct formation is often a result of side reactions, which can be influenced by temperature, reagent stoichiometry, and the nature of the catalyst.
Possible Causes & Troubleshooting Steps:
-
Incorrect Stoichiometry:
-
Problem: Using an incorrect molar ratio of reactants can lead to side reactions or unreacted starting materials.
-
Solution: Carefully verify the molar ratios of all reactants, catalysts, and initiators.[7] In some cases, adding one reactant dropwise or slowly can improve selectivity by maintaining its low concentration in the reaction mixture.
-
-
Over-oxidation or Side-Reactions:
-
Problem: In oxidation reactions, the desired product can sometimes be further oxidized to unwanted byproducts. Similarly, chlorination can sometimes occur at other positions on the pyridine ring. Traditional chlorination of nicotinic acid N-oxide, for example, can result in isomers.[6][11]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
-
Hydrolysis of Intermediates:
-
Problem: Some intermediates or reagents are sensitive to moisture and can hydrolyze, leading to impurities. For example, acyl chlorides formed in situ are highly susceptible to hydrolysis.[7]
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use dried glassware and anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Q5: The catalyst seems to deactivate quickly. What are strategies for catalyst regeneration and reuse?
Catalyst deactivation is a critical issue in industrial and laboratory settings, often caused by poisoning, coking, or structural changes.[8]
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning:
-
Problem: Impurities in the feedstock (like sulfur or other metals) can irreversibly bind to the catalyst's active sites.
-
Solution: Purify the feedstock before it enters the reactor. If poisoning has occurred, the catalyst may need to be replaced or undergo a specific chemical treatment to remove the poison.[8]
-
-
Coking/Fouling:
-
Problem: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites and pores. This is a common issue in reactions involving organic molecules at elevated temperatures.[8]
-
Solution: Coked catalysts can often be regenerated. A common method is a controlled burnout of the coke using a diluted stream of air or oxygen at high temperatures. It is crucial to control the temperature during regeneration to avoid thermal damage to the catalyst.[8]
-
-
Thermal Sintering:
-
Problem: High reaction or regeneration temperatures can cause small catalyst particles to agglomerate (sinter), reducing the active surface area.
-
Solution: Operate the reaction at the lowest effective temperature. During regeneration, carefully control the temperature to prevent excursions that could lead to sintering.
-
Experimental Protocols
This section provides a detailed methodology for a green synthesis approach to this compound.
Protocol: Solvent-Free Synthesis from Nicotinic Acid N-Oxide
This protocol is adapted from a patented method that avoids hazardous solvents and phosphorus-based chlorinating agents.[2]
Materials:
-
Nicotinic acid N-oxide (100 mmol, 13.9 g)
-
Bis(trichloromethyl) carbonate (BTC) (40 mmol, 11.9 g)
-
Tetrabutylammonium bromide (TBAB) (10 mmol, 3.22 g)
-
250 mL three-neck flask
-
Thermometer, reflux condenser, mechanical stirrer
-
Ice water bath
Procedure:
-
Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser in a fume hood.
-
Charging Reactants: Add nicotinic acid N-oxide (13.9 g), bis(trichloromethyl) carbonate (11.9 g), and tetrabutylammonium bromide (3.22 g) to the flask.
-
Reaction: Begin vigorous stirring. Slowly heat the reaction mixture to 100°C.
-
Monitoring: Maintain the temperature at 100°C and continue stirring for 2 hours. The reaction mixture will likely become a thick slurry or melt.
-
Workup - Quenching: After 2 hours, turn off the heat and allow the reaction to cool to approximately 50°C. Carefully and slowly add the warm reaction mixture to 20 mL of ice water while stirring.
-
Workup - Precipitation: Continue stirring the aqueous mixture in an ice bath. Allow the mixture to stand for 12 hours to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold water to remove any residual impurities. Dry the collected solid at 80°C to obtain the final product, this compound.
The expected outcome is approximately 15.0 g (95.5% yield) of this compound with a purity of >99%.[2]
Caption: General workflow for solvent-free synthesis.
References
- 1. CN111153853B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-Chloronicotinic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Chloronicotinic acid is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides a comprehensive comparison of a standard HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific analytical challenges.
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of this compound due to its high resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC-UV
A common RP-HPLC method for the purity validation of this compound is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
-
Mobile Phase: A mixture of acetonitrile (B52724), water, and an acid modifier (e.g., phosphoric acid or formic acid for mass spectrometry compatibility). A typical starting point is a ratio of 30:70 (v/v) acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 230 nm and 254 nm[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a concentration of approximately 1 mg/mL[1]. An external standard is used for quantification[1].
This method is effective in separating this compound from its potential impurities, such as the isomeric 6-Chloronicotinic acid. For enhanced separation of closely related impurities, ultra-high-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes (sub-2 µm), can be employed to achieve faster analysis times and improved resolution.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the predominant method, alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer different selectivity and can be valuable for orthogonal testing or specific applications.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.
A potential GC-based method involves the conversion of the carboxylic acid to a more volatile ester.
-
Derivatization: Esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or a similar reagent, to form the methyl ester.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and any impurities.
-
Detector: Mass Spectrometer for positive identification and quantification, or FID for general-purpose quantification.
The primary drawback of this method is the need for a derivatization step, which can introduce variability and increase sample preparation time. However, GC-MS provides excellent specificity and structural information about impurities.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio. It is particularly well-suited for the analysis of charged species like this compound in its deprotonated form.
A basic CZE method for the analysis of this compound would involve the following:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution with a pH that ensures the analyte is charged, for instance, a phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the carboxylic acid group.
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
CE offers the advantages of high separation efficiency, short analysis times, and low consumption of reagents and samples. However, it can be more sensitive to matrix effects, and achieving the same level of robustness as HPLC can be challenging.
Data Presentation and Comparison
To facilitate a clear comparison, the key performance parameters of each technique are summarized in the table below. The data presented is a synthesis of typical performance characteristics for these methods.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | Capillary Zone Electrophoresis (CZE) |
| Principle of Separation | Partitioning between a non-polar stationary phase and a polar mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Sample Throughput | Moderate | Low to Moderate (due to derivatization) | High |
| Resolution | High | Very High | Very High |
| Sensitivity | Good to Excellent | Excellent | Good |
| Quantitative Accuracy | Excellent | Good (can be affected by derivatization efficiency) | Good to Excellent |
| Robustness | High | Moderate | Moderate |
| Cost (Instrument) | Moderate | High | Moderate |
| Cost (Operational) | Moderate | Moderate | Low |
| Key Advantage | Well-established, robust, and versatile. | High specificity and structural elucidation capabilities (MS). | High efficiency, fast analysis, low reagent consumption. |
| Key Disadvantage | Higher solvent consumption compared to CE. | Requires derivatization for non-volatile analytes. | Can be sensitive to matrix effects. |
Logical Workflow for Purity Validation
The selection and implementation of an analytical method for purity validation follows a logical workflow.
Signaling Pathway for Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as follows.
References
A Comparative Guide to the NMR Spectroscopic Characterization of 2-Chloronicotinic Acid and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-Chloronicotinic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for the characterization of these molecules. This guide provides a comparative overview of the ¹H and ¹³C NMR spectroscopic features of this compound and several of its derivatives, supported by experimental data. Detailed experimental protocols and a comparison with alternative analytical techniques are also presented to offer a comprehensive resource for the structural verification and purity assessment of this class of compounds.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the pyridine (B92270) ring and the nature of the carboxylic acid derivative significantly influence the observed chemical shifts of the aromatic protons and carbons. The following tables summarize reported ¹H and ¹³C NMR data for this compound and some of its derivatives.
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound and Derivatives in DMSO-d₆
| Compound | H-4 | H-5 | H-6 | Other Signals | J (Hz) |
| This compound [1] | 8.24 (dd) | 7.56 (dd) | 8.57 (dd) | 13.5-14.0 (br s, 1H, COOH) | J₄,₅ = 7.7, J₅,₆ = 4.8, J₄,₆ = 2.0 |
| 6-Chloronicotinic Acid | 8.31 (dd) | 7.68 (d) | - | 8.91 (d, 1H, H-2) | J₂,₄ = 2.4, J₄,₅ = 8.2 |
| 2-(Phenylamino)nicotinic Acid [2] | 8.25 (d) | 6.86 (dd) | 8.39 (dd) | 7.01 (t, 1H, ArH), 7.32 (t, 2H, ArH), 7.71 (d, 2H, ArH), 10.44 (s, 1H, NH), 13.60 (s, 1H, COOH) | J₄,₅ = 7.5, J₅,₆ = 5.0, J₄,₆ = 2.0 |
| 2-[(2-Methylphenyl)amino]nicotinic Acid [2] | 8.26 (m) | 6.84 (dd) | 8.36 (dd) | 2.29 (s, 3H, CH₃), 6.97 (t, 1H, ArH), 7.19-7.22 (m, 2H, ArH), 8.24 (m, 1H, ArH), 10.28 (s, 1H, NH), 13.56 (s, 1H, COOH) | J₄,₅ = 7.5, J₅,₆ = 4.5, J₄,₆ = 1.5 |
| 2-[(2-Chlorophenyl)amino]nicotinic Acid [2] | 8.30 (dd) | 6.96 (dd) | 8.42 (dd) | 7.02 (t, 1H, ArH), 7.34 (t, 1H, ArH), 7.50 (dd, 1H, ArH), 10.97 (s, 1H, NH), 13.79 (s, 1H, COOH) | J₄,₅ = 8.0, J₅,₆ = 4.5, J₄,₆ = 1.5 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Other Signals |
| This compound | ~150 | ~125 | ~140 | ~123 | ~152 | ~165 | - |
| 2-Chloronicotinamide [3] | 150.1 | 128.9 | 140.2 | 122.8 | 152.3 | 165.7 | - |
| Ethyl 2-Chloronicotinate | ~149 | ~126 | ~139 | ~124 | ~151 | ~164 | ~61 (OCH₂), ~14 (CH₃) |
Note: The ¹³C NMR data for this compound and Ethyl 2-Chloronicotinate are estimated values based on typical chemical shifts for similar structures, as precise experimental data was not available in the searched literature. The data for 2-Chloronicotinamide is based on available spectral information.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for this class of compounds due to their solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.5-0.6 mL.
2. NMR Spectrometer Setup:
-
The spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a Waltz16 or similar decoupling sequence) is used to obtain singlets for all carbon signals, which simplifies the spectrum.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
-
¹³C NMR:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: 30-45° (to enhance signal-to-noise for quaternary carbons)
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
Caption: Workflow for NMR analysis of this compound derivatives.
Caption: Influence of derivatization on NMR spectra.
Comparison with Other Analytical Techniques
While NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound derivatives, other techniques provide complementary information.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern can give clues about the structure, such as the loss of the chlorine atom or the carboxylic acid derivative moiety. However, MS alone cannot distinguish between positional isomers (e.g., 2-chloro vs. 6-chloronicotinic acid) as they have the same molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound and its derivatives, IR can confirm the presence of the carboxylic acid (broad O-H and C=O stretches), ester (C=O and C-O stretches), or amide (N-H and C=O stretches) groups. The C-Cl bond also has a characteristic absorption in the fingerprint region. However, IR spectroscopy does not provide detailed information about the connectivity of the atoms.
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation | Presence of functional groups |
| Strengths | Unambiguous structure determination, isomer differentiation | High sensitivity, small sample requirement | Fast, non-destructive, good for functional group identification |
| Limitations | Lower sensitivity, requires larger sample amounts | Isomer differentiation can be difficult, fragmentation can be complex | Limited information on overall structure and connectivity |
Conclusion
NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, is an indispensable tool for the comprehensive characterization of this compound and its derivatives. The analysis of chemical shifts, coupling constants, and integration provides a detailed picture of the molecular structure, allowing for the unambiguous differentiation between isomers and the confirmation of successful derivatization. When used in conjunction with complementary techniques like Mass Spectrometry and Infrared Spectroscopy, researchers can achieve a high level of confidence in the structural assignment and purity of these important chemical compounds.
References
A Comparative Analysis of Synthetic Routes to 2-Chloronicotinic Acid
2-Chloronicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.
Comparison of Key Synthesis Methods
The primary synthetic strategies for this compound involve the chlorination of a pyridine (B92270) precursor. The most prevalent methods start from nicotinic acid N-oxide or 2-chloro-3-methylpyridine. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.
| Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Method 1 | Nicotinic acid N-oxide | POCl₃, PCl₅ | 100-105 | 1-1.5 | 87.5[1] | High yield, relatively short reaction time. | Use of corrosive and hazardous phosphorus halides. |
| Method 2 | Nicotinic acid N-oxide | POCl₃, Triethylamine | ~50 (exothermic), then 100 | 4 | 65-70[2][3] | Avoids PCl₅, uses a common base. | Moderate yield, requires careful temperature control during addition. |
| Method 3 | Nicotinic acid N-oxide | Bis(trichloromethyl)carbonate, Phase Transfer Catalyst | 100-110 | 2-10 | 91.1-95.5[4] | High yield, avoids phosphorus-containing reagents. | Requires a phase transfer catalyst, longer reaction times are possible. |
| Method 4 | 2-Chloro-3-methylpyridine | O₂, N-hydroxyphthalimide, Metal Salt Catalyst | 50-120 | 3-24 | High (not quantified in abstract)[5] | "Green" method using oxygen as the oxidant. | Requires a catalyst system, potentially longer reaction times and high pressure. |
| Method 5 | 2-Chloro-3-ethylpyridine (B1356614) | Ozone, Acetic Acid, Sodium Acetate (B1210297) | Room Temperature | 5 | 98[1][6] | Very high yield, mild temperature. | Use of ozone requires specialized equipment. |
Experimental Protocols
Method 1: Chlorination of Nicotinic Acid N-oxide with POCl₃ and PCl₅
This method is a high-yielding, classical approach to the synthesis of this compound.
Procedure:
-
In a suitable reaction vessel, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is prepared.
-
Nicotinic acid N-oxide is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to 100-105 °C for 1-1.5 hours.[1]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled and carefully quenched with water to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried.
Method 2: Chlorination of Nicotinic Acid N-oxide with POCl₃ and Triethylamine
This variation avoids the use of solid PCl₅ and employs a common organic base.
Procedure:
-
Nicotinic acid N-oxide (70 g) is suspended in phosphorus oxychloride (300 ml).[2][3]
-
Triethylamine (50 g) is added dropwise at room temperature, allowing the temperature to rise to about 50 °C due to the exothermic reaction, leading to the dissolution of the starting material.[2][3]
-
The resulting solution is then heated in a water bath at 100 °C for 4 hours.[2][3]
-
The majority of the excess phosphorus oxychloride is distilled off under vacuum.[2][3]
-
The residue is allowed to cool and is then carefully poured into water at a temperature below 40 °C.[2][3]
-
The pH of the aqueous solution is adjusted to 2.0-2.5 with a diluted caustic soda solution to precipitate the this compound.[2][3]
-
The product is collected by filtration, washed, and dried. The reported yield is 65-70%.[2][3]
Method 5: Ozonolysis of 2-Chloro-3-ethylpyridine
This highly efficient method utilizes ozone as the oxidizing agent.
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and a thermometer, 2-chloro-3-ethylpyridine (28.3 g, 0.2 mol) is dissolved in glacial acetic acid (100 mL).[1][6]
-
Sodium acetate (0.82 g, 0.01 mol) is added to the solution.[1][6]
-
While stirring at room temperature, ozone (from an ozone generator, 0.4 mol) is bubbled through the solution over a period of 5 hours.[1][6]
-
A large amount of white solid is formed during the reaction.[1][6]
-
The reaction progress is monitored by TLC.
-
After completion, the acetic acid is partially removed under reduced pressure to one-third of the original volume.[1][6]
-
The white solid product is collected by filtration and dried, yielding 23.5 g (98%) of this compound.[1][6]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for Method 1.
Caption: Workflow for Method 2.
Caption: Workflow for Method 5.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111153853B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]
The Evolving Landscape of Bioactivity: A Comparative Analysis of 2-Chloronicotinic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between a parent compound and its derivatives is paramount. This guide provides a comprehensive comparison of the biological activities of 2-chloronicotinic acid and its synthesized derivatives, supported by experimental data and detailed protocols.
This compound, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals.[1][2] While it is primarily recognized as a versatile building block, the exploration of its derivatives has revealed a spectrum of enhanced and novel biological activities. This guide delves into the antimicrobial, anticancer, and enzyme inhibitory properties of these derivatives, presenting a comparative analysis to elucidate structure-activity relationships.
Comparative Biological Activity: A Quantitative Overview
The derivatization of this compound has led to the development of compounds with significant biological activities. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of these derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative | Target Organism | Activity Metric (unit) | Result | Reference |
| 4-Thiazolidinone and Schiff base derivatives | Various bacteria | MIC (μg/mL) | Data not specified, but noted to display antimicrobial activity. | [1] |
| 2-Chloro-N-phenylacetamide | Candida albicans and Candida parapsilosis | MIC (μg/mL) | 128 - 256 | [3] |
| 2-Chloro-N-phenylacetamide | Aspergillus flavus | MIC (μg/mL) | 16 - 256 | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | Activity Metric (unit) | Result | Reference |
| Nicotinamide (B372718) Derivative 10 | HCT-116 (colon cancer) | IC50 (µM) | 15.4 | [5] |
| Nicotinamide Derivative 10 | HepG2 (liver cancer) | IC50 (µM) | 9.8 | [5] |
| Nicotinamide Derivative 7 | HCT-116 (colon cancer) | IC50 (µM) | 15.7 | [5] |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 Inhibition | IC50 (µM) | 0.320 ± 0.012 | [5] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Derivative | Target Enzyme | Activity Metric (unit) | Result | Reference |
| Nicotinic Acid Derivatives | α-amylase | IC50 (μM) | 20.5 and 58.1 for compounds 8 and 44 respectively | [6] |
| Nicotinic Acid Derivatives | α-glucosidase | IC50 (μM) | 32.9 and 26.4 for compounds 35 and 39 respectively | [6] |
Note: Direct comparative biological activity data for the parent compound, this compound, is not extensively available in the reviewed literature. It is primarily cited as a precursor for the synthesis of these more active derivatives.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in medium without compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against enzymes like α-amylase and α-glucosidase.
Protocol:
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated from the dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, some have been shown to target specific signaling pathways. For example, certain nicotinamide derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by certain this compound derivatives.
Conclusion
The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive molecules with potential therapeutic applications. The data presented in this guide highlights the enhanced antimicrobial, anticancer, and enzyme inhibitory activities of various derivatives compared to the limited known activity of the parent compound. The provided experimental protocols offer a foundation for further research and validation of these findings. Future studies focusing on a broader range of derivatives and a more in-depth elucidation of their mechanisms of action will be crucial in translating these promising preclinical findings into tangible therapeutic benefits.
References
- 1. This compound | CAS#:2942-59-8 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|2942-59-8 - MOLBASE Encyclopedia [m.molbase.com]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for 2-Chloronicotinic acid reactions
For Researchers, Scientists, and Drug Development Professionals
2-Chloronicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency of its conversion into more complex molecules is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems for key reactions involving this compound, supported by available experimental data and detailed protocols.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. For an electron-deficient aryl chloride like this compound, the choice of a palladium catalyst and, critically, the ancillary ligand is paramount to achieving high yields and reaction rates. Generally, electron-rich and sterically bulky phosphine (B1218219) ligands are favored as they promote the oxidative addition of the palladium(0) to the aryl chloride, which is often the rate-limiting step.[1][2]
Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
While specific comparative data for this compound is limited in the readily available literature, the following table presents a general comparison of palladium precatalysts and ligands commonly used for the amination of aryl chlorides. The performance is inferred from studies on similar substrates.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | DBU | Toluene/MeCN | 140 | Good to Excellent | [1] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | High | [3] |
| [(CyPF-tBu)PdCl₂] | NaOtBu | Toluene | 80-110 | High | [3] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Effective | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Caption: The logical progression from a wild-type nitrilase to an engineered, highly efficient biocatalyst.
Conclusion
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation. For C-N and C-C bond formation, palladium-based catalysts, particularly those with bulky and electron-rich phosphine ligands, are generally the most effective. However, the specific catalyst system requires careful optimization for this particular substrate. For a greener and highly selective synthesis of this compound itself from its nitrile precursor, engineered biocatalysts offer a compelling and highly efficient alternative. Researchers and drug development professionals should consider these factors when designing synthetic routes involving this important building block.
References
A Comparative Guide to the Structural Validation of Synthesized 2-Chloronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and analytical methodologies for the structural validation of 2-chloronicotinic acid and its derivatives. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to assist researchers in the efficient synthesis and characterization of these important pharmaceutical and agrochemical intermediates.
I. Synthesis of this compound and Derivatives: A Comparative Overview
This compound serves as a crucial building block for a variety of bioactive molecules.[1] Several synthetic pathways to this compound and its derivatives have been reported, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.
A. Synthetic Routes to this compound
The synthesis of the parent compound, this compound, can be achieved through various methods. A common industrial approach involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Method 1 | Nicotinic Acid | H₂O₂, POCl₃, PCl₅ | 87.5%[2] | High yield | Use of harsh and environmentally hazardous reagents. |
| Method 2 | 2-Chloro-3-cyanopyridine | - | - | High selectivity | Starting material can be difficult to obtain.[3] |
| Method 3 | 2-Chloro-3-methylpyridine | Mixed acids | - | Readily available starting material | Harsh oxidation conditions and significant wastewater generation.[3] |
| Method 4 | Acetaldehyde, Sodium Methoxide, Methyl Formate | Malononitrile, etc. | High | Green and environmentally friendly, readily available and low-cost raw materials.[3] | Multi-step synthesis.[3] |
B. Synthesis of this compound Derivatives
The functionalization of this compound opens the door to a wide array of derivatives with diverse applications. Here, we compare the synthesis of two representative derivatives: 2-morpholinonicotinic acid and methyl 2-chloronicotinate .
Table 2: Comparison of Synthetic Protocols for this compound Derivatives
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Yield |
| 2-Morpholinonicotinic Acid | This compound | Oxalyl chloride, DMF, Triethylamine (B128534), Methanol (B129727), Morpholine (B109124), HCl | Esterification, Nucleophilic Substitution, Hydrolysis | 93% (overall)[1][4] |
| Methyl 2-Chloronicotinate | This compound | Oxalyl chloride, DMF, Triethylamine, Methanol | Esterification | 86%[5] |
II. Structural Validation: A Multi-Technique Approach
The unambiguous confirmation of the chemical structure of synthesized compounds is paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
A. Spectroscopic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 3: Comparative ¹H NMR Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | - | Aromatic protons typically appear between 7.0 and 9.0 ppm. |
| Methyl 2-Chloronicotinate | CDCl₃ | 3.97 (3H, s), 7.33 (1H, dd), 8.17 (1H, dd), 8.53 (1H, dd)[5] |
| 2-Morpholinonicotinic Acid | - | Signals for morpholine protons would appear in the aliphatic region, in addition to the aromatic signals. |
2. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | - | Expected at ~158 |
| Methyl 2-Chloronicotinate | - | Expected at ~172 |
| 2-Morpholinonicotinic Acid | ESI | 208.1 |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
Table 5: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Present in |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | This compound, 2-Morpholinonicotinic Acid |
| C=O (Carboxylic Acid) | 1700-1725 | This compound, 2-Morpholinonicotinic Acid |
| C=O (Ester) | 1735-1750 | Methyl 2-Chloronicotinate |
| C-O (Ester) | 1000-1300 | Methyl 2-Chloronicotinate |
| C-Cl | 600-800 | All compounds |
| C=C, C=N (Aromatic) | 1400-1600 | All compounds |
B. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound and for its quantification. When coupled with a mass spectrometer (LC-MS), it provides an additional layer of structural confirmation.
Table 6: Comparative HPLC and LC-MS/MS Parameters
| Parameter | Method for this compound[2] | Method for this compound and its Metabolites |
| Column | Newcrom R1 | - |
| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid (Formic acid for MS compatibility) | Methanol with 0.1% formic acid and 4 mM ammonium (B1175870) formate |
| Detection | UV or MS | MS/MS |
| Sample Preparation | Simple dissolution | Extraction from soil matrix with methanol and methanol-water. |
III. Detailed Experimental Protocols
A. Synthesis Protocols
1. Synthesis of 2-Morpholinonicotinic Acid
This synthesis involves a three-step process starting from this compound.[1][4]
-
Step 1: Esterification (Formation of Methyl 2-chloronicotinate): To a solution of this compound in a suitable solvent, add oxalyl chloride and a catalytic amount of DMF. After stirring, add triethylamine and methanol.
-
Step 2: Nucleophilic Substitution: React the resulting methyl 2-chloronicotinate with morpholine in a suitable solvent.
-
Step 3: Hydrolysis: Hydrolyze the ester group using an acidic solution (e.g., HCl) to yield the final product.
2. Synthesis of Methyl 2-Chloronicotinate[5]
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Slowly add oxalyl chloride (0.99 eq) dropwise.
-
Add N,N-dimethylformamide (catalytic amount) dropwise and stir the mixture at room temperature for 3 hours.
-
Cool the reaction mixture in an ice bath and add triethylamine (3.0 eq) and methanol (9.6 eq) dropwise.
-
Continue stirring for 30 minutes in the ice bath.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with aqueous sodium bicarbonate.
-
Extract the aqueous phase with ether.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:4) to obtain methyl 2-chloronicotinate.
B. Analytical Protocols
1. NMR Spectroscopy (General Protocol)
-
Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration.
2. Mass Spectrometry (General Protocol for ESI)
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the positive or negative ion mode.
3. HPLC Method for this compound[2]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Detection: UV detector at an appropriate wavelength or a mass spectrometer.
-
Sample Preparation: Dissolve the sample in the mobile phase.
4. GC-MS for Organic Acids (General Protocol)
For volatile derivatives, GC-MS can be an alternative. Carboxylic acids often require derivatization to increase their volatility.
Caption: A typical workflow for the GC-MS analysis of organic acids requiring derivatization.
-
Derivatization: A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: A temperature gradient is employed to elute compounds with different boiling points.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: A quadrupole or ion trap mass analyzer is used to detect the fragmented ions.
This guide provides a foundational framework for the synthesis and structural validation of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific needs and available instrumentation.
References
A Comparative Spectroscopic Analysis of 2-Chloronicotinic Acid and Its Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-chloronicotinic acid and its positional isomers, providing key data for identification and characterization.
This guide presents a detailed comparison of the spectroscopic properties of this compound and its isomers: 4-chloronicotinic acid, 5-chloronicotinic acid, and 6-chloronicotinic acid. Understanding the unique spectral fingerprints of these compounds is crucial for their unambiguous identification in complex mixtures, a common challenge in pharmaceutical synthesis and metabolite analysis. This report provides a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols are also provided to aid in the replication of these results.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the position of the chlorine atom on the pyridine (B92270) ring.
| Compound | H-4 (δ, ppm, multiplicity, J (Hz)) | H-5 (δ, ppm, multiplicity, J (Hz)) | H-6 (δ, ppm, multiplicity, J (Hz)) | Other Protons (δ, ppm) |
| This compound | 8.24 (dd, J = 7.7, 2.0)[1] | 7.56 (dd, J = 7.7, 4.8)[1] | 8.57 (dd, J = 4.8, 2.0)[1] | 14.0 (s, 1H, COOH)[1] |
| 4-Chloronicotinic Acid | - | 7.66 (d, J = 5.4) | 8.64 (d, J = 5.4) | 8.92 (s, 1H), 13.83 (bs, 1H, COOH)[2] |
| 5-Chloronicotinic Acid | 8.2 (s) | - | 8.8 (s) | 8.5 (s, 1H) |
| 6-Chloronicotinic Acid | 8.29 (dd, J = 8.2, 2.4) | 7.52 (d, J = 8.2) | - | 9.04 (d, J = 2.4, 1H) |
Note: Data for 5-Chloronicotinic Acid and partial data for other isomers are based on typical values and require experimental verification. "s" denotes singlet, "d" doublet, "dd" doublet of doublets, and "bs" broad singlet.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the chlorine atom and its position.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C=O (δ, ppm) |
| This compound | 149.5 | 126.0 | 140.2 | 123.8 | 152.9 | 165.7 |
| 4-Chloronicotinic Acid | 151.8 | 128.9 | 145.3 | 125.1 | 150.4 | 166.1 |
| 5-Chloronicotinic Acid | 148.7 | 127.3 | 138.5 | 132.1 | 151.2 | 165.9 |
| 6-Chloronicotinic Acid | 150.2 | 126.8 | 141.5 | 124.5 | 155.0 | 165.4 |
Note: The data presented are predicted values and should be confirmed with experimental data.
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. Key vibrational bands for the chloronicotinic acids include those for the carboxylic acid O-H and C=O groups, as well as C-Cl and aromatic C-H and C=C stretching and bending vibrations.
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 750-800 |
| 4-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 780-820 |
| 5-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 700-750 |
| 6-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 650-700 |
Note: These are general ranges for the expected vibrations. Specific peak positions can vary based on the experimental conditions.
Mass Spectrometry
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For the chloronicotinic acids, the molecular ion peak (M⁺) is expected at m/z 157, with a characteristic M+2 peak at m/z 159 due to the ³⁷Cl isotope. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the chlorine position.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 157/159 | 140 ([M-OH]⁺), 112 ([M-COOH]⁺)[3] |
| 4-Chloronicotinic Acid | 157/159 | 140 ([M-OH]⁺), 122, 112 ([M-COOH]⁺)[4] |
| 5-Chloronicotinic Acid | 157/159 | 139, 112 ([M-COOH]⁺)[5] |
| 6-Chloronicotinic Acid | 157/159 | 140 ([M-OH]⁺), 139, 112 ([M-COOH]⁺)[6] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described above.
¹H and ¹³C NMR Spectroscopy
A sample of the chloronicotinic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6 mL in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly onto the ATR crystal. The FTIR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio and detected.
UV-Vis Spectroscopy
A dilute solution of the chloronicotinic acid isomer is prepared in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1 AU. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum.[9]
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of chloronicotinic acid isomers based on their spectroscopic data.
Caption: Workflow for Isomer Differentiation.
References
- 1. This compound(2942-59-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 3. This compound(2942-59-8) MS [m.chemicalbook.com]
- 4. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | CAS 2942-59-8 | LGC Standards [lgcstandards.com]
Assessing the Stability of 2-Chloronicotinic Acid: A Comparative Guide to Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical stability of 2-Chloronicotinic acid under various stress conditions. While specific experimental data on the forced degradation of this compound is not extensively available in public literature, this document outlines the standard methodologies and provides comparative insights based on the known stability of related pyridine (B92270) carboxylic acid derivatives. By following the experimental protocols detailed here, researchers can generate crucial data to understand the degradation pathways, develop stability-indicating analytical methods, and ensure the quality and shelf-life of formulations containing this important chemical intermediate.
Introduction to Stability Testing and Forced Degradation
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] These studies are essential for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.[1]
-
Elucidating degradation mechanisms: Understanding whether the compound degrades via hydrolysis, oxidation, photolysis, or thermolysis.[1]
-
Developing and validating stability-indicating analytical methods: These methods are crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[2]
-
Informing formulation and packaging development: Knowledge of a molecule's liabilities helps in selecting appropriate excipients and packaging to protect it from degradation.[1]
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies are a critical component of the drug development process.[3] A typical goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are sufficiently challenged to detect impurities.[4]
General Stability Profile of this compound
This compound is generally described as a stable compound under normal storage conditions.[5] Safety Data Sheets (SDS) consistently indicate that it is "Stable under normal temperatures and pressures" and should be stored in a cool, dry, well-ventilated area.[6] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7] Upon combustion, hazardous decomposition products such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated.[8]
Comparative Stability with Related Compounds
While specific quantitative data for this compound is limited, the stability of other nicotinic acid derivatives can provide valuable context. For instance, studies on nicotinic acid and its esters have explored their stability under various conditions. The position of the chloro substituent on the pyridine ring is expected to influence the electron density and, consequently, the molecule's susceptibility to different degradation mechanisms.
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for subjecting this compound to various stress conditions as recommended by ICH guidelines.
Hydrolytic Degradation
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with the respective stressor solutions to a final concentration of approximately 1 mg/mL.[4]
-
Acidic Hydrolysis: Reflux the solution with 0.1 M HCl at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[9]
-
Basic Hydrolysis: Reflux the solution with 0.1 M NaOH at 80°C for a specified period.[9]
-
Neutral Hydrolysis: Reflux the solution in purified water at 80°C for a specified period.
-
At each time point, withdraw a sample, neutralize it if necessary (the base-stressed sample with acid and the acid-stressed sample with base), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).[9]
-
At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Photolytic Degradation
Objective: To determine the photosensitivity of this compound.
Methodology:
-
Expose a solid sample of this compound and a solution (approx. 1 mg/mL) to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of the solid sample and dilute the solution sample to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
Thermal Degradation
Objective: To assess the stability of solid this compound at elevated temperatures.
Methodology:
-
Place a sample of solid this compound in a controlled temperature chamber (e.g., oven) at a temperature above the recommended accelerated stability testing conditions (e.g., 60°C, 80°C).[1]
-
Expose the sample for a specified period (e.g., 1, 3, 5, 7 days).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution of a known concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
All quantitative data from the forced degradation studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Data to be generated | Data to be generated |
| Neutral Hydrolysis | Water | 24 hours | 80°C | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | Data to be generated | Data to be generated |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | - | Room Temp. | Data to be generated | Data to be generated |
| Thermal (Solid) | Dry Heat | 7 days | 80°C | Data to be generated | Data to be generated |
Table 2: Comparative Stability of Pyridine Carboxylic Acid Derivatives (Illustrative)
| Compound | Hydrolytic Stability (Acidic) | Hydrolytic Stability (Basic) | Oxidative Stability | Photostability | Thermal Stability |
| This compound | Hypothesized to be susceptible | Hypothesized to be susceptible | Hypothesized to be moderately stable | Hypothesized to be moderately stable | Generally stable at room temp. |
| Nicotinic Acid | Stable | Stable | Stable | Stable | Stable |
| 6-Chloronicotinic Acid | - | - | - | Stable to direct photolysis but degrades with photocatalyst[11] | - |
Note: The stability of this compound is hypothesized based on general chemical principles and data from related compounds. Experimental verification is required.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment process.
Conclusion
A thorough understanding of the stability of this compound is paramount for its successful application in research and drug development. This guide provides a robust framework for conducting forced degradation studies in line with regulatory expectations. By implementing these experimental protocols, researchers can generate the necessary data to characterize the degradation profile of this compound, develop reliable analytical methods, and ensure the development of stable and effective end-products. The provided comparative context with related nicotinic acid derivatives serves as a valuable benchmark for interpreting the experimental outcomes.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Chloronicotinic Acid
For Immediate Reference: Essential Safety and Handling Information for 2-Chloronicotinic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Tight-sealing safety goggles or safety glasses with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn when there is a risk of splashing. |
| Skin | Chemical-resistant gloves and a lab coat. | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Inspect gloves before each use and wash hands thoroughly after handling.[6][7] Wear a long-sleeved lab coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required under certain conditions. | Work should be conducted in a chemical fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[1] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. download.basf.com [download.basf.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
